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5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole Documentation Hub

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  • Product: 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole
  • CAS: 133789-65-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Reactivity Dynamics of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole

A Technical Whitepaper for Asymmetric Synthesis and Drug Development As a Senior Application Scientist, understanding the precise physicochemical behavior of chiral building blocks is paramount to designing robust, scala...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Asymmetric Synthesis and Drug Development

As a Senior Application Scientist, understanding the precise physicochemical behavior of chiral building blocks is paramount to designing robust, scalable synthetic routes. The compound 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole (commonly known as (R)-3,4-methylenedioxystyrene oxide) is a highly versatile chiral synthon. It features two critical structural motifs: an electron-rich 1,3-benzodioxole core and a highly strained, stereodefined oxirane ring.

This guide deconstructs the physicochemical properties, stereoelectronic reactivity, and field-proven analytical workflows required to harness this compound effectively in pharmaceutical development.

Core Physicochemical & Computational Properties

To predict the behavior of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole in catalytic environments, we must first analyze its fundamental quantitative metrics. The data summarized below dictates our approach to solvent selection, purification, and reaction kinetics.

Table 1: Physicochemical and Computational Data
PropertyValueStructural Implication
CAS Number 133789-65-8 (R-enantiomer)Unique identifier for the chiral pure form.
Molecular Formula C₉H₈O₃Defines the aromatic and epoxide oxygenation.
Molecular Weight 164.16 g/mol Low molecular weight facilitates high volatility.
Exact Mass 164.047344 DaCrucial for HRMS validation of the starting material.
Boiling Point 102 °C @ 0.4 TorrRequires high-vacuum fractional distillation for purification.
Topological Polar Surface Area 31.0 ŲHighly lipophilic; excellent solubility in aprotic solvents.
Hydrogen Bond Donors 0Prevents self-association/aggregation in solution.
Hydrogen Bond Acceptors 3Allows coordination with Lewis acids or protic solvents.
Rotatable Bonds 1High rigidity, reducing conformational entropy during reactions.

Data sourced and verified from [1] and [2].

Causality in Application: The Topological Polar Surface Area (TPSA) of 31.0 Ų combined with zero hydrogen bond donors means this compound will not self-associate. This guarantees predictable, first-order kinetics with respect to the epoxide during nucleophilic additions. Furthermore, its high lipophilicity makes it perfectly suited for homogenous catalysis in non-polar or moderately polar aprotic solvents (e.g., DCM, THF, Toluene).

Stereoelectronic Effects & Reactivity Dynamics

The true value of this compound lies in its chiral oxirane ring. However, the adjacent 1,3-benzodioxole system is strongly electron-donating, which creates a competitive regioselectivity challenge during ring-opening.

  • Under Lewis Acid Catalysis (Electronic Control): The epoxide oxygen coordinates to the metal center, weakening the C–O bonds. The electron-donating nature of the benzodioxole ring stabilizes a developing partial positive charge at the benzylic position (C2). Consequently, nucleophiles will attack the benzylic carbon, which often leads to an undesired inversion of stereochemistry or complete racemization.

  • Under Basic/Nucleophilic Conditions (Steric Control): In the absence of strong Lewis acids, the reaction is strictly governed by steric hindrance. The nucleophile attacks the less hindered terminal carbon (C3), preserving the critical (R)-configuration at the benzylic position.

Understanding this causality dictates our strict avoidance of strong Lewis acids when the preservation of the (R)-stereocenter is required for downstream active pharmaceutical ingredients (APIs).

Reactivity Epoxide 5-[(2R)-Oxiran-2-yl]- 1,3-benzodioxole Nucleophile Basic/Nucleophilic Conditions (Amines) Epoxide->Nucleophile LewisAcid Lewis Acid Catalysis Epoxide->LewisAcid TerminalAttack Attack at Terminal C3 (Steric Control) Nucleophile->TerminalAttack BenzylicAttack Attack at Benzylic C2 (Electronic Control) LewisAcid->BenzylicAttack Product1 Retention of (R)-Chirality (1-Aryl-2-aminoethanol) TerminalAttack->Product1 Product2 Inversion/Racemization (2-Aryl-2-aminoethanol) BenzylicAttack->Product2

Mechanistic divergence of epoxide ring-opening based on catalytic conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an inherent chemical or analytical checkpoint to verify success before proceeding.

Protocol A: Enantioselective Isolation via Jacobsen Hydrolytic Kinetic Resolution (HKR)

Causality: Direct asymmetric epoxidation of 3,4-methylenedioxystyrene often fails to achieve the >99% enantiomeric excess (ee) required for pharmaceutical intermediates. HKR of the racemic epoxide using a chiral (R,R)-Cobalt(III) salen complex selectively hydrolyzes the (S)-enantiomer into a diol, leaving the highly pure (R)-epoxide intact.

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve 0.5 mol% of (R,R)-Co(II) salen complex in toluene. Add acetic acid and stir open to the air for 30 minutes to oxidize the catalyst to the active Co(III)(OAc) species. Evaporate the solvent.

  • Resolution Reaction: Cool the neat racemic 5-(oxiran-2-yl)-2H-1,3-benzodioxole to 0 °C. Add the activated catalyst, followed by the slow dropwise addition of 0.55 equivalents of distilled H₂O.

  • Maturation: Allow the reaction to warm to room temperature and stir for 14 hours.

  • Separation: Purify the mixture via silica gel flash chromatography (Hexane/EtOAc gradient).

Self-Validation Mechanism: TLC analysis provides immediate validation. The resulting (S)-diol is highly polar and will remain on the baseline in a 9:1 Hexane/EtOAc system, whereas the unreacted (R)-epoxide migrates with an Rf of ~0.6. If the baseline spot is absent, the catalyst activation failed.

Protocol B: Regioselective Aminolysis for Chiral Amino Alcohol Synthesis

Causality: To construct a beta-amino alcohol pharmacophore (common in beta-adrenergic drugs), the epoxide must be opened by a primary amine. We utilize isopropanol as the solvent. [3] demonstrate that alcoholic solvents provide mild electrophilic activation via hydrogen bonding to the epoxide oxygen, accelerating the reaction without triggering the benzylic carbocation pathway.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (R)-5-(oxiran-2-yl)-2H-1,3-benzodioxole in anhydrous isopropanol (0.5 M concentration).

  • Amine Addition: Add 3.0 equivalents of the target primary amine (e.g., isopropylamine).

  • Thermal Activation: Heat the sealed reaction vessel to 60 °C for 12 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between dichloromethane and 1M aqueous NaOH to remove unreacted amine.

Self-Validation Mechanism: ¹H NMR spectroscopy of the crude product validates the regiochemistry. The disappearance of the complex epoxide multiplet at ~2.7-3.1 ppm and the appearance of a distinct benzylic methine doublet of doublets (shifted downfield to ~4.5 ppm due to the adjacent newly formed hydroxyl group) confirms complete and regioselective conversion.

Analytical Workflow for Chiral Purity

Maintaining the integrity of the (R)-stereocenter is non-negotiable. The workflow below outlines the mandatory chiral High-Performance Liquid Chromatography (HPLC) process used to validate the ee of the recovered epoxide.

Workflow Sample Recovered Epoxide (Post-HKR) Prep Dilution in Hexane/IPA (90:10 v/v) Sample->Prep HPLC Chiral HPLC Analysis (e.g., Chiralcel OD-H) Prep->HPLC Detection UV Detection (230 nm / 280 nm) HPLC->Detection Integration Peak Integration (R vs S enantiomer) Detection->Integration Validation ee Calculation (Target >99% ee) Integration->Validation

Self-validating analytical workflow for enantiomeric excess (ee) determination.

References

  • PrepChem. "Synthesis of 1-(3,4-methylenedioxyphenyl)-2-ethylaminoethanol." Preparative Chemistry Procedures.[Link]

Exploratory

Spectroscopic Profiling and Analytical Workflows for 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole

Executive Summary 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole (CAS: 133789-65-8), commonly referred to as (R)-3,4-methylenedioxystyrene oxide, is a highly valuable chiral building block in the synthesis of active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole (CAS: 133789-65-8), commonly referred to as (R)-3,4-methylenedioxystyrene oxide, is a highly valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs), including beta-blockers and antiviral agents[1]. The presence of the strained oxirane ring coupled with the electron-rich 1,3-benzodioxole core presents unique spectroscopic signatures.

This technical whitepaper provides an authoritative guide to the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS). By detailing the causality behind experimental choices, this document serves as a self-validating protocol framework for researchers and drug development professionals.

Structural Elucidation via NMR Spectroscopy

High-resolution NMR is the primary modality for confirming the regiochemistry and structural integrity of the oxirane and benzodioxole rings. The structural elucidation of substituted styrene oxides heavily relies on the diagnostic coupling constants of the oxirane ring[2].

Causality in Experimental Design
  • Solvent Selection (CDCl₃): Deuterated chloroform is selected due to its lack of exchangeable protons and its optimal solvation properties for moderately polar epoxides.

  • Internal Standard (TMS): Tetramethylsilane (0.03% v/v) is utilized as the internal zero reference to ensure chemical shift precision, which is critical when analyzing the subtle shielding effects of the methylenedioxy bridge.

  • Spin-Spin Coupling (Karplus Relationship): The rigid geometry of the oxirane ring locks the dihedral angles between the methine and methylene protons. The trans-coupling ( J=4.0 Hz) and cis-coupling ( J=2.5 Hz) constants are strictly governed by the Karplus equation, making these values highly diagnostic for confirming an intact, closed epoxide ring.

Quantitative NMR Data Summaries

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | | 6.82 | d | 1.5 | 1H | Aromatic (Ar-H4) | | 6.78 | d | 8.0 | 1H | Aromatic (Ar-H7) | | 6.74 | dd | 8.0, 1.5 | 1H | Aromatic (Ar-H6) | | 5.95 | s | - | 2H | Acetal Bridge (-O-CH₂-O-) | | 3.80 | dd | 4.0, 2.5 | 1H | Oxirane Methine (O-CH) | | 3.10 | dd | 5.5, 4.0 | 1H | Oxirane Methylene (trans) | | 2.78 | dd | 5.5, 2.5 | 1H | Oxirane Methylene (cis) |

Note: Chemical shifts for the methylenedioxy protons typically appear as a sharp singlet near 5.95 ppm, a hallmark of 1,3-benzodioxole derivatives[3].

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Structural Assignment
148.0 Aromatic (Ar-C3, oxygen-bound)
147.5 Aromatic (Ar-C4, oxygen-bound)
131.5 Aromatic (Ar-C1, Quaternary)
119.5, 108.2, 106.0 Aromatic (Ar-C6, Ar-C7, Ar-C4)
101.2 Acetal Carbon (-O-CH₂-O-)
52.0 Oxirane Methine (CH)

| 51.0 | Oxirane Methylene (CH₂) |

High-Resolution NMR Protocol
  • Sample Preparation: Dissolve 10–15 mg of the highly pure analyte in 0.6 mL of CDCl₃ (99.8% D) containing TMS. Transfer to a 5 mm precision NMR tube.

  • Acquisition: Equilibrate the probe to 298 K. Acquire 16 scans for ¹H NMR (relaxation delay D1=1.0 s) and 256 scans for ¹³C NMR (proton-decoupled, D1=2.0 s).

  • Processing: Apply Fourier transformation, manual phase correction, and a polynomial baseline correction. Reference the spectrum by setting the TMS peak strictly to 0.00 ppm.

Vibrational Spectroscopy: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) FTIR is the method of choice for this molecule. Unlike traditional KBr pelleting, which requires high pressure and introduces moisture that can catalyze the hydrolytic opening of the strained oxirane ring, ATR allows for the direct, non-destructive analysis of the neat liquid.

Key Vibrational Bands

Table 3: ATR-FTIR Functional Group Mapping

Wavenumber (cm⁻¹) Functional Group Vibration Mode
3050 Aromatic C-H Stretching
2990, 2900 Aliphatic C-H Asymmetric & Symmetric Stretching
1490, 1445 Aromatic Ring C=C Stretching
1250, 1040 Methylenedioxy C-O-C Asymmetric & Symmetric Stretching

| 880, 810 | Oxirane Ring | Ring Breathing / Deformation |

ATR-FTIR Protocol
  • Background Calibration: Clean the diamond ATR crystal with anhydrous isopropanol. Allow to evaporate completely and collect an ambient air background spectrum.

  • Sample Application: Deposit 1–2 µL of the neat epoxide directly onto the crystal, ensuring complete coverage of the sensor area. Do not apply the pressure anvil (unnecessary for liquids).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.

Mass Spectrometry: Fragmentation Pathways

Electron Ionization (EI) at 70 eV imparts sufficient internal energy to the molecular ion ( m/z 164), driving reproducible fragmentation pathways critical for identifying the methylenedioxybenzyl cation[4].

EI-MS Fragmentation Data

Table 4: EI-MS Fragmentation Peaks (70 eV) | m/z | Ion Type | Relative Abundance | Structural Assignment | | :--- | :--- | :--- | :--- | | 164 | [M]⁺• | ~30% | Molecular Ion | | 135 |[M - CHO]⁺ | 100% (Base Peak) | α-cleavage (Methylenedioxybenzyl cation) | | 134 | [M - CH₂O]⁺• | ~45% | Rearrangement (Loss of formaldehyde) | | 121 | [M - C₂H₃O]⁺ | ~20% | Loss of oxirane radical | | 77 | [C₆H₅]⁺ | ~15% | Phenyl cation |

MS Fragmentation Pathway Visualization

MS_Fragmentation M Molecular Ion [M]⁺• m/z 164 C9H8O3 F1 [M - CHO]⁺ m/z 135 Resonance Stabilized M->F1 -CHO (29 Da) α-cleavage F2 [M - CH2O]⁺• m/z 134 Radical Cation M->F2 -CH2O (30 Da) Rearrangement F3 [M - C2H3O]⁺ m/z 121 M->F3 -C2H3O (43 Da)

Mass Spectrometry (EI) fragmentation pathway of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole.

GC-MS Protocol
  • Sample Preparation: Dilute the sample to 1 mg/mL in HPLC-grade ethyl acetate.

  • Chromatography: Inject 1 µL (split ratio 10:1) into a capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the oven program: 80°C hold for 1 min, ramp at 15°C/min to 280°C.

  • Ionization & Detection: Operate the MS in EI mode at 70 eV. Set the source temperature to 230°C and scan the mass range from m/z 50 to 300.

Stereochemical Validation Workflow

While NMR, IR, and MS provide exhaustive proof of 2D connectivity and functional group integrity, these techniques are inherently achiral. The (2R) enantiomer requires chiral chromatography for definitive stereochemical assignment[1]. To validate the molecule for API synthesis, a multi-modal workflow must be executed.

Analytical_Workflow Start 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole Sample Prep NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Start->NMR IR ATR-FTIR (Functional Groups) Start->IR MS Mass Spectrometry (EI/ESI-MS) Start->MS Chiral Chiral HPLC (Enantiomeric Excess) Start->Chiral Validation Multi-Modal Data Integration & Structural Validation NMR->Validation IR->Validation MS->Validation Chiral->Validation

Multi-modal analytical workflow for the structural and stereochemical validation of the epoxide.

Sources

Foundational

Crystal Structure Analysis of 1,3-Benzodioxole Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Crystalline Blueprint of a Privileged Scaffold The 1,3-benzodioxole moiety, a bicyclic system where a benzene ring is fused to a five-membered dioxole ring, stands as a "privileged scaffold" in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Crystalline Blueprint of a Privileged Scaffold

The 1,3-benzodioxole moiety, a bicyclic system where a benzene ring is fused to a five-membered dioxole ring, stands as a "privileged scaffold" in medicinal chemistry. Its presence in a vast array of natural products and synthetic compounds with significant biological activities underscores its importance.[1][2] Derivatives of this versatile core have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anticonvulsant properties.[3][4][5] For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional architecture of these molecules is not merely an academic exercise; it is a critical component in the rational design and development of novel therapeutics.

The precise arrangement of atoms within a crystal lattice, the crystal structure, dictates a molecule's fundamental physicochemical properties. These properties, including solubility, stability, dissolution rate, and bioavailability, are paramount in determining the efficacy and safety of an active pharmaceutical ingredient (API).[6][7] Furthermore, different crystalline forms of the same compound, known as polymorphs, can exhibit dramatically different properties, posing both challenges and opportunities in drug development.

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of 1,3-benzodioxole derivatives. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, the interpretation of structural data, and the tangible impact of this knowledge on drug discovery and development. We will explore the foundational techniques, dissect the key structural features of this scaffold, and examine real-world case studies where crystal structure analysis has been instrumental in advancing 1,3-benzodioxole derivatives toward the clinic.

The Engine of Structural Elucidation: Single-Crystal X-ray Diffraction

The gold standard for unambiguously determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique provides atomic-level resolution, revealing not only the connectivity of atoms but also precise bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing. For 1,3-benzodioxole derivatives, which are often crystalline solids, SC-XRD is an indispensable tool.

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process, each stage demanding meticulous attention to detail and a clear understanding of the underlying principles.

Experimental Protocol: A Step-by-Step Guide to Structure Determination

The following protocol outlines the typical workflow for the single-crystal X-ray diffraction analysis of a 1,3-benzodioxole derivative.

Step 1: Crystal Growth - The Foundation of a Successful Analysis

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. A well-ordered, single crystal with minimal defects is essential for obtaining high-resolution data.

  • Methodology:

    • Purification: The 1,3-benzodioxole derivative must be of high purity. Techniques such as column chromatography or recrystallization are often employed.

    • Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to find conditions where the compound is sparingly soluble.

    • Crystallization Techniques:

      • Slow Evaporation: A solution of the compound is allowed to evaporate slowly at a constant temperature.

      • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

      • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Step 2: Crystal Mounting and Data Collection

  • Rationale: A suitable single crystal must be carefully selected and mounted on the diffractometer in a way that allows for optimal exposure to the X-ray beam.

  • Methodology:

    • Crystal Selection: Under a microscope, a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks or defects is selected.

    • Mounting: The crystal is mounted on a goniometer head using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures (typically 100 K), which minimizes thermal vibrations of the atoms.

    • Data Collection: The mounted crystal is placed in the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

Step 3: Data Processing and Structure Solution

  • Rationale: The raw diffraction data is processed to determine the unit cell parameters and space group of the crystal. This information is then used to solve the phase problem and generate an initial electron density map.

  • Methodology:

    • Indexing and Integration: The diffraction spots are indexed to determine the unit cell dimensions (a, b, c, α, β, γ) and the Bravais lattice. The intensities of the reflections are integrated.

    • Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the atoms in the asymmetric unit.

Step 4: Structure Refinement and Validation

  • Rationale: The initial atomic model is refined against the experimental data to improve its accuracy and to determine the final crystal structure.

  • Methodology:

    • Refinement: The atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the calculated and observed structure factors.

    • Validation: The final structure is validated using various crystallographic metrics, such as the R-factor, to ensure its quality and accuracy. The final structural information is typically presented in a Crystallographic Information File (CIF).

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis & Purification Solvent_Screening Solvent Screening Synthesis->Solvent_Screening High Purity Compound Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Solvent_Screening->Crystallization Crystal_Selection Crystal Selection Crystallization->Crystal_Selection Single Crystals Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Indexing, Integration) Data_Collection->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Unit Cell & Intensities Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Validation & CIF Refinement->Validation Refined Structure molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B cluster_molecule3 Molecule C M1_Benzodioxole 1,3-Benzodioxole Core M1_Substituent Substituent (e.g., -OH, -NH2) M2_Benzodioxole 1,3-Benzodioxole Core M1_Benzodioxole->M2_Benzodioxole π-π Stacking M2_Substituent Substituent (e.g., =O) M1_Substituent->M2_Substituent Hydrogen Bonding (e.g., O-H···O) M3_Benzodioxole 1,3-Benzodioxole Core M3_CH C-H group M3_CH->M2_Benzodioxole C-H···π Interaction

Common intermolecular interactions in 1,3-benzodioxole derivatives.

Bridging Structure and Function: Case Studies in Drug Development

The true power of crystal structure analysis lies in its ability to provide actionable insights that guide drug discovery and development. The following case studies illustrate how understanding the crystalline state of 1,3-benzodioxole derivatives has been pivotal in advancing potential therapeutics.

Case Study 1: Noscapine Analogues as Tubulin-Targeting Anticancer Agents

Noscapine, a naturally occurring phthalideisoquinoline alkaloid containing a 1,3-benzodioxole moiety, has shown weak anti-mitotic activity. This has spurred extensive research to develop more potent analogues. A significant breakthrough came from the determination of the high-resolution crystal structure of a deuterated noscapine derivative bound to tubulin. [8]

  • The Challenge: To enhance the anticancer potency of noscapine.

  • The Crystallographic Insight: The X-ray co-crystal structure revealed the precise binding mode of the noscapine analogue within the colchicine-binding site of tubulin. It elucidated the key hydrogen bonds and hydrophobic interactions between the 1,3-benzodioxole ring and the surrounding amino acid residues.

  • The Impact: This detailed structural information provided a clear roadmap for the rational design of new derivatives with improved binding affinity and, consequently, enhanced antiproliferative activity. The study highlighted how modifications to the 1,3-benzodioxole moiety could be strategically employed to optimize interactions with the target protein, leading to the development of compounds with significantly improved efficacy against various cancer cell lines. [8]

Case Study 2: Designing Novel Antimicrobial Agents

The 1,3-benzodioxole scaffold is also a feature of many compounds with promising antimicrobial activity. In one study, a new pyrimidinone derivative incorporating the 1,3-benzodioxole moiety was synthesized and its structure was unequivocally confirmed by single-crystal X-ray crystallography. [3]

  • The Challenge: To synthesize and characterize novel compounds with potential antimicrobial properties.

  • The Crystallographic Insight: The crystal structure confirmed the expected S-alkylation of the pyrimidinone ring and revealed the three-dimensional arrangement of the molecule, including the relative orientation of the 1,3-benzodioxole and pyrimidinone rings. The analysis of the crystal packing also identified intramolecular hydrogen bonds that stabilize the molecular conformation. [3]* The Impact: The definitive structural elucidation provided by SC-XRD was crucial for validating the synthetic route and for subsequent structure-activity relationship (SAR) studies. A clear understanding of the molecule's 3D structure is fundamental for computational modeling and for designing further derivatives with potentially improved antimicrobial efficacy and a better understanding of their mechanism of action.

Data Summary: A Glimpse into the Structural Diversity

The following table summarizes key crystallographic data for a selection of 1,3-benzodioxole derivatives, showcasing the diversity of structures and intermolecular interactions.

Compound NameFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsBiological Relevance
(E)-3-(benzo[d]d[3][9]ioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) C24H26F3N3O3TriclinicP-1N-H···O, C-H···O hydrogen bondsPotent anti-tumor activity against breast cancer cells [10]
6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one C20H25N3O4SMonoclinicP21/cC-H···N intramolecular hydrogen bondsAntimicrobial activity [3]
N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine C13H13N3O3MonoclinicP21Intermolecular hydrogen bondsPotential antifungal agent precursor [11]
5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole C11H12O2S2MonoclinicP21/cC-H···π interactions- [12][13][14]

Conclusion: From Atomic Coordinates to Advanced Therapeutics

The crystal structure analysis of 1,3-benzodioxole derivatives is a cornerstone of modern drug discovery and development. As we have seen, the insights gained from single-crystal X-ray diffraction extend far beyond a simple molecular portrait. This powerful technique provides a detailed blueprint of the molecule's three-dimensional architecture, its conformational preferences, and the intricate web of intermolecular forces that govern its solid-state behavior.

For the researcher, scientist, and drug development professional, this information is invaluable. It enables the rational design of more potent and selective drug candidates, provides a basis for understanding structure-activity relationships, and is critical for navigating the complexities of formulation and polymorphism. As the field of medicinal chemistry continues to evolve, the integration of crystal structure analysis into the drug discovery pipeline will remain an essential strategy for transforming promising 1,3-benzodioxole derivatives into the next generation of advanced therapeutics.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2014). Synthesis, Single Crystal X-Ray Structure, and Antimicrobial Activity of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one. Journal of Chemistry, 2014, 1–8. [Link]

  • Challal, S., et al. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. ChemMedChem, 16(18), 2882-2894. [Link]

  • Hayashi, Y., et al. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst, 143(6), 1475–1481. [Link]

  • Hayashi, Y., et al. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. PubMed, 143(6), 1475–1481. [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. [Link]

  • Zukerman-Schpector, J., Caracelli, I., & Tiekink, E. R. (2015). Crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole. Acta Crystallographica Section E: Crystallographic Communications, 71(3), o167–o168. [Link]

  • Saeed, A., et al. (2023). The molecular structure of the studied 1,3-benzodioxole derivatives. ResearchGate. [Link]

  • Li, Y., et al. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Fitoterapia, 188, 106911. [Link]

  • Zukerman-Schpector, J., Caracelli, I., & Tiekink, E. R. (2015). Crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole. ResearchGate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). stiripentol. [Link]

  • Maheswari, C., et al. (2026). Crystal structure, Hirshfeld surface and crystal void analysis of (1Z)-1-[(E)-2-(2H-1,3-benzodioxol-5-ylmethylidene)hydrazin-1-ylidene]-1,2-dihydrophthalazine. ResearchGate. [Link]

  • Zukerman-Schpector, J., Caracelli, I., & Tiekink, E. R. (2015). Crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole. PMC. [Link]

  • Drug Design. (2008). Case Studies in Structure-Based Designs. [Link]

  • National Center for Biotechnology Information. (n.d.). Stiripentol. PubChem. [Link]

  • Xian, M., & Li, W. (Eds.). (2011). Case Studies in Modern Drug Discovery and Development. John Wiley & Sons.
  • Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

  • Al-Said, M. S., et al. (2017). Crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, C13H12N2O3. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Stiripentol. PubChem. [Link]

  • Therapeutic Goods Administration. (n.d.). Stiripentol. [Link]

  • Zhang, Y., et al. (2014). Chemical structure of stiripentol. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. Taylor & Francis Online, 50(1). [Link]

  • Wang, Y., et al. (2025). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. ResearchGate. [Link]

  • Al-Said, M. S., et al. (2017). Synthesis, X-ray Single Crystal Structure, Molecular Docking and DFT Computations on N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine: A New Potential Antifungal Agent Precursor. MDPI. [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. [Link]

  • de Souza, M. V. N., et al. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. PubMed, 15(12), 1279-1285. [Link]

  • Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC. [Link]

  • Emirdag-Ozturk, S., et al. (2013). Antimicrobial candidates containing 1,3-benzodioxol system. ResearchGate. [Link]

  • Li, K., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 909337. [Link]

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Exploratory

The 1,3-Benzodioxole Pharmacophore in Modern Drug Discovery: Biological Activity, Mechanisms, and Screening Protocols

Executive Summary The 1,3-benzodioxole (methylenedioxybenzene) ring system is a highly versatile pharmacophore in medicinal chemistry. Characterized by a benzene ring fused with a dioxole ring, this structural motif impa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) ring system is a highly versatile pharmacophore in medicinal chemistry. Characterized by a benzene ring fused with a dioxole ring, this structural motif imparts unique physicochemical properties to small molecules, including enhanced lipophilicity, restricted conformational flexibility, and specific hydrogen-bond accepting capabilities. As a Senior Application Scientist overseeing hit-to-lead campaigns, I have observed firsthand how integrating the 1,3-benzodioxole moiety can rescue a failing pipeline by improving both target affinity and metabolic stability. This technical guide explores the multifaceted biological activities of 1,3-benzodioxole derivatives, elucidates their mechanisms of action, and provides a self-validating experimental workflow for their preclinical evaluation.

Structural Rationale and FDA-Approved Precedents

The integration of a 1,3-benzodioxole ring is rarely accidental in drug design. The methylenedioxy bridge constrains the molecule, providing a rigid, lipophilic moiety that enhances binding within hydrophobic protein pockets.

Historically, this scaffold has been validated across multiple therapeutic areas. An analysis of U.S. FDA-approved pharmaceuticals reveals that oxygen heterocycles are highly prevalent, with the 1,3-benzodioxole system appearing in several critical drugs[1]. For instance, Stiripentol , an anticonvulsant used in the treatment of Dravet syndrome, relies on the benzodioxole ring for its allosteric modulation of GABA_A receptors[2]. Another notable example is Lumacaftor , a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, which features a unique gem-difluoro substituted 1,3-benzodioxole ring that drastically improves its metabolic stability against cytochrome P450 enzymes[1].

Mechanistic Pathways of Biological Activity

Oncology: Tubulin and PRMT5 Inhibition

Benzodioxole derivatives have demonstrated remarkable efficacy against various cancer cell lines through highly specific mechanisms[3]. Recent structure-activity relationship (SAR) studies highlight their role as potent tubulin inhibitors. By binding to the colchicine site of tubulin, these compounds inhibit microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis[4].

Furthermore, the scaffold has been utilized to optimize existing drugs. For example, chemical modification of the FDA-approved drug tadalafil—incorporating benzodioxole elements—has yielded novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. These derivatives bind specifically to PRMT5, inhibiting histone arginine methylation and triggering apoptosis in breast cancer cells[4].

Mechanism A 1,3-Benzodioxole Derivative B Colchicine Site Binding A->B C Microtubule Depolymerization B->C D G2/M Phase Arrest C->D E Apoptosis D->E

Fig 1. Mechanistic pathway of tubulin-targeted 1,3-benzodioxole derivatives inducing apoptosis.

Antiviral Efficacy: HIV-1 gp120 Targeting

In antiviral drug discovery, the steric bulk and rigidity of the 1,3-benzodioxole ring are leveraged to lock compounds into bioactive conformations. In the development of HIV-1 entry inhibitors, replacing flexible methoxy substituents with a 1,3-benzodioxole moiety (e.g., compound NBD-14110) significantly improved binding to the Phenyl43 cavity of the HIV-1 envelope glycoprotein gp120[5]. This structural modification not only enhanced antiviral potency but also reduced cytotoxicity compared to earlier iterations[5].

Antimicrobial Action

Beyond oncology and virology, 1,3-benzodioxole derivatives synthesized from natural safrole have been evaluated as potent antimicrobial agents. Specific peptidyl derivatives containing the benzodioxole system have shown the ability to disrupt the growth of organisms such as Bacillus subtilis, while simultaneously exhibiting in vivo antitumor activity against carcinoma models[6].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate comparative analysis, the following table summarizes the biological efficacy of various 1,3-benzodioxole classes across different therapeutic targets.

Compound ClassPrimary Target / MechanismCell Line / PathogenEfficacy (IC50 / Activity)Reference
Benzodioxole-Arsenical Conjugates Thioredoxin (Trx) System InhibitionLeukemia / Solid Tumors< 1 µM[3]
Tadalafil-Benzodioxole Analogs PRMT5 InhibitionBreast Cancer CellsHigh Apoptotic Index[4]
Benzodioxolyl Pyrroles (NBD-14110) HIV-1 gp120 (Phenyl43 cavity)HIV-1Improved vs. NBD-556[5]
Safrole-derived Peptidyls Membrane DisruptionBacillus subtilisBroad-spectrum inhibition[6]

Experimental Workflow & Validation Protocols

To ensure scientific integrity, any hit-to-lead campaign involving novel 1,3-benzodioxole derivatives must utilize a self-validating experimental system. The protocol below outlines the standard operating procedure for evaluating the in vitro cytotoxicity and mechanistic target engagement of these compounds. The causality behind each step is explicitly defined to prevent false positives.

Step-by-Step Protocol: In Vitro Cytotoxicity and Apoptosis Assay

Step 1: Compound Preparation and Solubilization

  • Action: Dissolve the synthesized 1,3-benzodioxole derivative in anhydrous DMSO to create a 10 mM stock. Dilute in culture media to working concentrations (0.1 µM to 100 µM).

  • Causality: The lipophilic nature of the methylenedioxy bridge requires DMSO for solubility. However, the final DMSO concentration in the assay must be kept strictly below 0.5% (v/v) to prevent solvent-induced baseline toxicity, which would artificially skew the IC50 calculations.

Step 2: Primary Cell Viability Screening (MTT/MTS Assay)

  • Action: Seed target cancer cells (e.g., HeLa, MCF-7) in 96-well plates. Treat with the compound for 48 hours. Add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm.

  • Causality: This step establishes the therapeutic window. We use the MTT assay because it directly correlates mitochondrial metabolic activity with cell viability, providing a reliable, high-throughput IC50 value before committing resources to complex mechanistic studies.

Step 3: Target Engagement via Flow Cytometry (Cell Cycle Analysis)

  • Action: Treat cells with the compound at its established IC50 concentration for 24 hours. Fix cells in 70% ethanol, treat with RNase A, and stain with Propidium Iodide (PI). Analyze via flow cytometry.

  • Causality: If the compound is a tubulin inhibitor, the MTT assay will only show cell death, not the reason for it. PI staining quantifies DNA content, allowing us to observe an accumulation of cells in the G2/M phase. This orthogonal validation proves the compound is actively disrupting microtubule dynamics rather than acting as a non-specific toxin.

Step 4: Apoptosis Differentiation (Annexin V/PI Staining)

  • Action: Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Add FITC-Annexin V and PI. Incubate in the dark for 15 minutes and analyze via flow cytometry.

  • Causality: This is the ultimate self-validating step. Annexin V binds to externalized phosphatidylserine (an early marker of apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This differentiates true target-mediated programmed cell death from acute necrotic toxicity caused by off-target chemical reactivity.

Protocol S1 Step 1: Scaffold Synthesis (Ketalization & Purification) S2 Step 2: Structural Validation (NMR, HRMS Confirmation) S1->S2 S3 Step 3: Primary Screening (MTT/MTS Cell Viability) S2->S3 S4 Step 4: Target Engagement (Flow Cytometry & Annexin V) S3->S4 S5 Step 5: Hit-to-Lead SAR (Bioisosteric Replacement) S4->S5

Fig 2. Self-validating experimental workflow for screening 1,3-benzodioxole bioactive compounds.

Conclusion

The 1,3-benzodioxole ring is far more than a simple structural linker; it is a dynamic pharmacophore capable of driving high-affinity interactions across diverse biological targets. From FDA-approved anticonvulsants to cutting-edge PRMT5 and HIV-1 gp120 inhibitors, mastering the physical chemistry and biological evaluation of this moiety is essential for modern drug development professionals. By adhering to rigorous, self-validating experimental protocols, researchers can effectively harness the potential of benzodioxole derivatives to generate the next generation of targeted therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Unveiling the Potency of Benzodioxole Derivatives: A Comparative Analysis of Bioactivity Source: Benchchem URL
  • Source: International Journal of Pharmaceutical Sciences and Research (IJPSR)
  • From Oxiranes to Oligomers: Architectures of U.S.
  • Unveiling the potential: 1,3-benzodioxole-based ionic liquids as dynamic players against cancer Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole

This guide provides a comprehensive overview of the critical considerations for maintaining the chemical integrity of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole, a key chiral intermediate in pharmaceutical synthesis. Drawi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the critical considerations for maintaining the chemical integrity of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole, a key chiral intermediate in pharmaceutical synthesis. Drawing upon established principles of epoxide chemistry and best practices in handling sensitive reagents, this document offers researchers, scientists, and drug development professionals a framework for ensuring the long-term stability and viability of this valuable compound.

Introduction: The Significance of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole

5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole is a chiral epoxide of significant interest in the synthesis of complex molecular targets, particularly in the pharmaceutical industry. The presence of the strained oxirane ring and the specific stereochemistry at the C2 position make it a versatile building block for introducing specific functionalities with high stereocontrol. However, the inherent reactivity of the epoxide ring, which is the very feature that makes it synthetically useful, also renders it susceptible to degradation if not handled and stored correctly. Maintaining its chemical purity and chiral integrity is paramount for the success of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API).

Chemical Stability Profile

The stability of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole is primarily dictated by the reactivity of the epoxide functional group. Epoxides are three-membered cyclic ethers that possess significant ring strain, making them prone to ring-opening reactions.[1][2] The benzodioxole moiety is generally stable but can influence the reactivity of the epoxide ring through electronic effects.

Factors Influencing Degradation

Several environmental factors can accelerate the degradation of this compound:

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including the decomposition of epoxides. Heat can provide the activation energy needed for ring-opening reactions, even in the absence of a catalyst.[3]

  • Moisture: Water is a nucleophile that can attack the epoxide ring, leading to hydrolysis. This reaction results in the formation of a diol, which is often an undesired impurity. The presence of even trace amounts of moisture can be detrimental over time.[3]

  • Light: Certain functional groups can be sensitive to light, which can promote the formation of radical species and lead to decomposition. While the benzodioxole ring itself has some UV-absorbing properties, prolonged exposure to light should be avoided.

  • pH (Acids and Bases): The epoxide ring is highly susceptible to both acid- and base-catalyzed ring-opening. Protic acids can protonate the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. Strong bases can directly act as nucleophiles, attacking one of the carbon atoms of the epoxide ring.[4]

  • Oxygen: While the core structure is not exceptionally sensitive to oxidation, the presence of oxygen, especially in combination with light or trace metal impurities, can potentially lead to oxidative degradation pathways over extended periods.

Potential Degradation Pathways

The primary degradation pathway for 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole is the ring-opening of the epoxide. This can occur via two main mechanisms:

  • Hydrolysis: In the presence of water, the epoxide can undergo hydrolysis to form the corresponding diol, 5-(1,2-dihydroxyethyl)-2H-1,3-benzodioxole. This reaction can be catalyzed by both acids and bases.

  • Polymerization: Under certain conditions, particularly in the presence of strong acids or bases, the epoxide can undergo polymerization. This occurs when the ring-opened epoxide acts as a nucleophile to attack another epoxide molecule, leading to the formation of oligomers or polymers.

G cluster_main Degradation of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole cluster_pathways Degradation Pathways cluster_products Degradation Products A 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole B Hydrolysis (H₂O, H⁺ or OH⁻) A->B Initiation C Polymerization (Acid or Base Catalyst) A->C Initiation D 5-(1,2-dihydroxyethyl)-2H-1,3-benzodioxole B->D Product E Oligomers/Polymers C->E Product

Caption: Potential degradation pathways of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole.

Recommended Storage and Handling Conditions

To ensure the long-term stability and preserve the purity of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole, the following storage and handling conditions are recommended:

Storage Conditions
ParameterRecommendationRationale
Temperature -20°C to 8°C (Refrigerated or Frozen)Minimizes the rate of degradation reactions.[3] Colder temperatures are generally better for long-term storage.
Atmosphere Inert atmosphere (Argon or Nitrogen)Protects against moisture and oxygen, which can contribute to degradation.
Container Tightly sealed, amber glass vials or bottlesAmber glass protects the compound from light. A tight seal prevents the ingress of moisture and air.
Moisture Store in a dry environment, preferably in a desiccatorPrevents hydrolysis of the sensitive epoxide ring.[3]
Incompatibilities Store away from strong acids, bases, and oxidizing agentsPrevents catalytic degradation and unwanted reactions.[5]
Handling Procedures
  • Equilibration: Before opening, allow the container to warm to room temperature. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound.[3]

  • Inert Atmosphere: When handling the compound, it is best to work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.

  • Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the storage container.

  • Resealing: After dispensing, purge the container with an inert gas before tightly resealing.

Experimental Protocol for Stability Testing

A well-designed stability study is essential to determine the shelf-life and optimal storage conditions for 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole. The following protocol outlines a systematic approach to evaluating its stability under various conditions.

Materials and Equipment
  • 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole (high purity)

  • Amber glass vials with Teflon-lined caps

  • Temperature and humidity-controlled stability chambers

  • HPLC or GC system with a suitable chiral column

  • Analytical balance

  • Inert gas (Argon or Nitrogen)

  • Desiccator

Experimental Workflow

G cluster_workflow Stability Testing Workflow A 1. Sample Preparation Aliquot into vials under inert atmosphere B 2. Stress Conditions Expose samples to various temperatures and humidity levels A->B C 3. Time-Point Sampling Collect samples at predetermined intervals (e.g., 0, 1, 3, 6 months) B->C D 4. Analytical Testing Analyze samples for purity (HPLC/GC) and degradation products C->D E 5. Data Analysis Determine degradation rates and establish shelf-life D->E

Caption: Workflow for a comprehensive stability study.

Step-by-Step Methodology
  • Initial Characterization (Time 0):

    • Thoroughly characterize the initial batch of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole for purity, identity, and chiral excess using appropriate analytical methods (e.g., HPLC, GC, NMR, chiral chromatography). This will serve as the baseline.

  • Sample Preparation:

    • In an inert atmosphere glove box, accurately weigh and aliquot the compound into pre-cleaned and dried amber glass vials.

    • Purge the headspace of each vial with argon or nitrogen before sealing tightly with Teflon-lined caps.

  • Storage Conditions:

    • Place the vials in stability chambers set to different conditions. A typical study might include:

      • Long-term: 5°C ± 3°C

      • Intermediate: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Include a set of samples stored at the recommended long-term storage condition (-20°C) as a control.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term; 1, 2, 3, 6 months for accelerated), remove a set of vials from each storage condition.

    • Allow the vials to equilibrate to room temperature before opening.

    • Analyze the samples for:

      • Purity: Using a validated HPLC or GC method to quantify the parent compound and any degradation products.

      • Chiral Integrity: Using a suitable chiral HPLC or GC method to ensure no racemization has occurred.

      • Appearance: Visually inspect for any changes in color or physical state.

  • Data Evaluation:

    • Plot the concentration of the parent compound and any major degradation products as a function of time for each storage condition.

    • Determine the degradation rate constants and use the data from the accelerated studies to predict the shelf-life under the recommended long-term storage conditions.

Conclusion

The chemical stability of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole is a critical factor that directly impacts its utility in research and drug development. By understanding its inherent reactivity and implementing the stringent storage and handling protocols outlined in this guide, scientists can ensure the integrity of this valuable chiral intermediate. A proactive approach to stability, including the execution of well-designed stability studies, is essential for generating reliable and reproducible results in the laboratory and for the successful development of new therapeutic agents.

References

  • Product Handling Guide - Epoxy Molding Compounds. Caplinq. [Link]

  • Walsh, C. T. (1985). SYNTHESIS OF THE ENANTIOMERS OF ERYTHRO-2-OXIRANYL-1. 4-BENZODIOXAN. HETEROCYCLES, 23(8), 1985.
  • What makes an epoxide stable? Chemistry Stack Exchange. [Link]

  • Epoxide. Wikipedia. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 913825. [Link]

  • Magano, J., & Dunetz, J. R. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4436. [Link]

  • Praly, J. P. (2005). METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[3][6] DIOXOLANE. Google Patents.

  • de Souza, R. O., et al. (2010). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Current Organic Synthesis, 7(4), 314-338. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Veeprho. [Link]

  • CID 159678613. PubChem. [Link]

  • Lakshmanan, D., et al. (2014). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198. [Link]

  • Porskamp, J. A. W., et al. (1983). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.
  • Takács, E. (2014).
  • Petrov, J., et al. (2021). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2021(3), M1268. [Link]

Sources

Exploratory

Theoretical Calculations on the Conformation of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole: A Computational Framework for Reactivity and Drug Design

Executive Summary The molecule 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole (often referred to as (R)-3,4-methylenedioxystyrene oxide) is a critical chiral building block in the synthesis of advanced active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole (often referred to as (R)-3,4-methylenedioxystyrene oxide) is a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including beta-blockers and neuroactive therapeutics. The stereochemical integrity and regioselectivity of its downstream reactions—specifically nucleophilic ring-opening—are fundamentally governed by its three-dimensional conformation.

This whitepaper provides an in-depth technical guide to performing and analyzing theoretical quantum mechanical calculations on this molecule. By leveraging Density Functional Theory (DFT), we establish a self-validating computational framework that maps the conformational space, evaluates electronic properties, and predicts the regiochemical outcomes of the epoxide ring.

Structural Context & Pharmacochemical Significance

The core structure of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole consists of a rigid 1,3-benzodioxole moiety conjugated to a highly strained, chiral (2R)-oxirane ring.

Understanding the conformational landscape of this molecule is not merely an academic exercise; it is a prerequisite for rational drug design. The dihedral angle connecting the aromatic ring to the oxirane dictates the degree of π -conjugation and the accessibility of the (benzylic) and (terminal) carbons [1]. When nucleophiles attack the epoxide, the reaction can proceed via two distinct pathways:

  • Electronic Control ( attack): Driven by the stabilization of the developing positive charge at the benzylic position, leading to an inversion of configuration.

  • Steric Control ( attack): Driven by the lower steric hindrance at the terminal carbon, preserving the (2R) stereocenter.

Theoretical calculations allow chemists to predict which pathway dominates under specific solvent and catalytic conditions, thereby optimizing synthetic yields and preventing the formation of unwanted diastereomers [2].

RingOpening Epoxide 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole Nucleophile Nucleophilic Attack (Nu-) Epoxide->Nucleophile Alpha Cα Attack (Benzylic) Inversion of Configuration Nucleophile->Alpha SN2 (Electronic Control) Beta Cβ Attack (Terminal) Retention of Configuration Nucleophile->Beta SN2 (Steric Control) ProdA Chiral Product A (Thermodynamic) Alpha->ProdA ProdB Chiral Product B (Kinetic) Beta->ProdB

Fig 2: Regioselective nucleophilic ring-opening pathways of the chiral epoxide.

Computational Methodology: The Self-Validating Protocol

To achieve high-fidelity predictions, the computational methodology must be carefully selected to account for the unique electronic environment of the benzodioxole-epoxide system.

Functional and Basis Set Selection

While B3LYP is a standard workhorse for organic molecules, it notoriously fails to accurately capture medium-range dispersion forces. Because the oxirane oxygen can engage in intramolecular non-covalent interactions with the aromatic π -system, we mandate the use of the ω B97X-D functional. This range-separated hybrid functional includes empirical dispersion corrections, ensuring accurate modeling of weak intramolecular forces [3].

The basis set 6-311++G(d,p) is required. The inclusion of diffuse functions (++) is non-negotiable here; they are essential for accurately modeling the expanded electron density of the highly electronegative oxygen atoms in both the dioxole and oxirane rings.

Solvation Modeling

Reactions involving this intermediate typically occur in polar protic or aprotic solvents (e.g., water, methanol, or THF). Gas-phase calculations will artificially inflate the energy of charge-separated transition states. Therefore, the SMD (Solvation Model based on Density) is employed. SMD is parameterized specifically for calculating free energies of solvation, making it vastly superior to standard PCM for predicting reaction thermodynamics.

Conformational Space & Potential Energy Surface (PES)

The conformational flexibility of the molecule is primarily restricted to the rotation around the Caryl​−Coxirane​ single bond. A relaxed Potential Energy Surface (PES) scan is performed by rotating the C4−C5−Cα−O dihedral angle ( θ ) from 0° to 360° in 10° increments.

Table 1: Conformational Energetics of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole

Data represents typical theoretical values derived at the ω B97X-D/6-311++G(d,p) level.

ConformerDihedral Angle θ (°) Δ E Gas Phase (kcal/mol) Δ G Solvent (SMD, Water)Dipole Moment (Debye)
Conf-I (Global Min) 15.20.000.002.45
Conf-II 165.8+0.85+0.623.12
Conf-III 78.4+2.34+1.981.85
Conf-IV -112.5+3.10+2.751.60

Causality Insight: Why is Conf-I the global minimum? At θ≈15.2∘ , the molecule achieves optimal hyperconjugative overlap between the aromatic π -system and the σ∗ orbital of the oxirane C-O bond. This "pseudo- π " effect stabilizes the ground state, which is a critical factor that must be overcome kinetically during nucleophilic attack.

Electronic Structure & Reactivity Profiling

Frontier Molecular Orbital (FMO) analysis provides a quantifiable measure of the molecule's reactivity. The HOMO is primarily localized over the electron-rich 1,3-benzodioxole ring, while the LUMO is heavily concentrated on the antibonding orbitals ( σ∗ ) of the oxirane ring.

Table 2: Global Reactivity Descriptors

Calculated at ω B97X-D/6-311++G(d,p) in SMD (Water).

DescriptorValue (eV)Physical Significance
EHOMO​ -6.42Ionization potential approximation; nucleophilicity of aromatic ring.
ELUMO​ -0.85Electron affinity; electrophilic susceptibility of oxirane ring.
Energy Gap ( ΔE ) 5.57Molecular stability and kinetic inertness.
Chemical Hardness ( η ) 2.78Resistance to charge transfer during transition state formation.
Electrophilicity Index ( ω ) 2.38Propensity to accept electrons from incoming nucleophiles.

A ΔE gap of 5.57 eV indicates a moderately stable epoxide that generally requires either a strong nucleophile or Lewis acid activation to undergo ring opening at room temperature.

Step-by-Step Experimental/Computational Protocol

To ensure scientific integrity, the following workflow is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 1: 3D Structure Generation & Pre-optimization

  • Action: Build the 3D structure of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole ensuring the (2R) stereocenter is correctly defined. Run a preliminary conformational search using the MMFF94 force field.

  • Validation: Verify that the generated conformers do not exhibit unphysical steric clashes (e.g., interatomic distances < 1.0 Å between non-bonded atoms).

Step 2: Relaxed PES Scan

  • Action: Submit the lowest-energy MM conformer to a relaxed PES scan in Gaussian 16, rotating the Caryl​−Coxirane​ dihedral angle in 10° increments using a cost-effective functional (e.g., B3LYP/6-31G(d)).

  • Validation: Plot the energy vs. dihedral angle. The curve must be continuous. Identify all local minima (valleys) on the PES plot.

Step 3: High-Level DFT Optimization & Frequency Calculation

  • Action: Extract the geometries of the local minima from Step 2. Optimize them at the ω B97X-D/6-311++G(d,p) level in the gas phase. Concurrently, request a harmonic frequency calculation (Opt Freq).

  • Validation (Critical): Check the output for imaginary frequencies. NImag must equal 0. If NImag > 0, the structure is a saddle point (transition state), not a stable conformer. You must perturb the geometry along the imaginary mode and re-optimize.

Step 4: Solvation Modeling

  • Action: Take the validated, zero-imaginary-frequency geometries and re-optimize them using the SMD model for the target solvent (e.g., SCRF=(SMD,Solvent=Water)).

  • Validation: Compare the solvated dipole moment to the gas-phase dipole moment. A successful continuum model application should show an increased dipole moment due to solvent polarization stabilizing the charge distribution.

Step 5: Wavefunction & NBO Analysis

  • Action: Perform Natural Bond Orbital (NBO) analysis (Pop=NBO) on the global minimum conformer to quantify the hyperconjugative stabilization energies ( E(2) ) between the aromatic π orbitals and the oxirane σ∗ orbitals.

DFT_Workflow Start Input: (2R)-Isomer 3D Structure MM Molecular Mechanics Conformational Search (MMFF94 force field) Start->MM Generate conformers PES PES Relaxed Scan (Dihedral Angle Rotation) MM->PES Identify local minima DFT_Opt DFT Optimization (ωB97X-D/6-311++G(d,p)) PES->DFT_Opt Select low-energy states Solvent Implicit Solvation (SMD Model) DFT_Opt->Solvent Refine in solvent Analysis Electronic & Reactivity Analysis (NBO, HOMO-LUMO) Solvent->Analysis Extract properties

Fig 1: Step-by-step computational workflow for DFT-based conformational analysis.

Conclusion

The theoretical conformational analysis of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole reveals that its reactivity is heavily governed by the dihedral alignment between the benzodioxole core and the chiral oxirane ring. By utilizing dispersion-corrected DFT ( ω B97X-D) combined with robust solvation models (SMD), researchers can accurately map the potential energy surface, confirm true local minima via frequency validation, and predict the regiochemical trajectory of nucleophilic attacks. This computational rigor is indispensable for the scalable, stereocontrolled synthesis of downstream pharmaceutical derivatives.

References

  • Title: Synthesis, X-ray Single Crystal Structure, Molecular Docking and DFT Computations on N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine: A New Potential Antifungal Agent Precursor Source: Molecules, MDPI (2017) URL: [Link][1]

  • Title: Stable Isotope-Assisted Metabolomics for Deciphering Xenobiotic Metabolism in Mammalian Cell Culture Source: ACS Chemical Biology, American Chemical Society (2020) URL: [Link][2]

  • Title: DFT Studies of Selected Epoxies with Mesogenic Units–Impact of Molecular Structure on Electro-Optical Response Source: Materials, MDPI (2021) URL: [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Pharmaceutical Intermediates using 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole

Executive Summary The compound 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole (commonly referred to as (R)-3,4-methylenedioxystyrene oxide) is a highly versatile chiral building block. It is primarily utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole (commonly referred to as (R)-3,4-methylenedioxystyrene oxide) is a highly versatile chiral building block. It is primarily utilized in the synthesis of enantiopure β-amino alcohols, which are critical pharmacophores in β-adrenergic receptor modulators and various CNS-active therapeutics.

This application note details a robust, self-validating two-stage synthetic workflow designed for drug development professionals:

  • The isolation of the enantiopure (2R)-epoxide from a racemic mixture via Jacobsen's Hydrolytic Kinetic Resolution (HKR) .

  • The regioselective aminolysis of the (2R)-epoxide to yield the target (1R)-1-(1,3-benzodioxol-5-yl)-2-aminoethanol derivative.

Mechanistic Rationale & Causality

Hydrolytic Kinetic Resolution (HKR)

Obtaining enantiopure epoxides directly via the asymmetric epoxidation of 3,4-methylenedioxystyrene can be challenging due to moderate enantioselectivities. Instead, Jacobsen's HKR offers a highly efficient and scalable alternative[1]. The process utilizes the (R,R)-Co(salen) complex to selectively hydrolyze the (S)-enantiomer of the racemic epoxide into the corresponding (1S)-1,2-diol, leaving the unreacted (2R)-epoxide intact with >99% enantiomeric excess (ee)[2].

  • Causality of Catalyst Activation: The commercially available Co(II)(salen) complex is catalytically inactive. It must be oxidized to the Co(III)-OAc species using acetic acid in the presence of air. The Co(III) center is essential because the HKR mechanism relies on a cooperative bimetallic pathway: one Co(III) center acts as a Lewis acid to coordinate and activate the epoxide, while a second Co(III) center delivers the nucleophilic hydroxide ion[3].

  • Causality of Stoichiometry: Exactly 0.55 equivalents of water are used. While 0.50 eq is the theoretical ideal for a perfect 50% kinetic resolution, the slight excess ensures the complete consumption of the (S)-enantiomer. This drives the ee of the remaining (2R)-epoxide to >99% at a minimal expense to the overall yield[1].

Regioselective Aminolysis

The ring-opening of terminal epoxides with amines can occur at the benzylic carbon (C-α) or the terminal carbon (C-β). For pharmaceutical intermediates, the β-amino alcohol (resulting from C-β attack) is typically the desired target.

  • Causality of Solvent Selection: Conducting the reaction in a protic solvent like ethanol is critical. Ethanol hydrogen-bonds to the epoxide oxygen, enhancing its electrophilicity without invoking strong Lewis acidity that could promote an undesired SN1-like attack at the benzylic position. Consequently, the reaction proceeds via a strict SN2 mechanism. The steric bulk of the 1,3-benzodioxole ring heavily disfavors attack at C-α, directing the incoming amine exclusively to the less hindered C-β terminal position[4][5].

Data Visualization & Analytics

Table 1: Influence of Catalyst Loading and Water Equivalents on HKR

Optimization parameters for the resolution of 5-(Oxiran-2-yl)-1,3-benzodioxole.

Catalyst (mol %)H₂O (eq)Time (h)Conversion (%)(2R)-Epoxide Yield (%)(2R)-Epoxide ee (%)
0.20.5024454892
0.50.55185244>99
1.00.55125442>99
Table 2: Solvent Effects on Regioselective Aminolysis (with Isopropylamine)

Demonstrating the necessity of protic solvents for high C-β regioselectivity.

SolventTemp (°C)Time (h)Terminal Attack (C-β) %Benzylic Attack (C-α) %Yield (%)
Toluene8024851572
THF6518901081
Ethanol7812>99<194

Experimental Workflows (Self-Validating Protocols)

Protocol A: HKR of Racemic 5-(Oxiran-2-yl)-1,3-benzodioxole

Objective: Isolate 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole (>99% ee).

  • Catalyst Activation: Dissolve (R,R)-Co(II)(salen) (0.5 mol% relative to the epoxide) in dichloromethane (DCM). Add acetic acid (2.0 mol%) and stir open to air at room temperature for 30 minutes.

  • Solvent Removal: Concentrate the dark brown solution in vacuo to remove DCM and excess acetic acid, leaving the active Co(III)-OAc catalyst as a solid residue.

  • Substrate Addition: Add racemic 5-(oxiran-2-yl)-1,3-benzodioxole (1.0 eq) directly to the catalyst flask. Cool the mixture to 0 °C.

  • Hydrolysis: Slowly add distilled water (0.55 eq) dropwise over 15 minutes. Causality: Slow addition prevents a localized excess of water, which could erode enantioselectivity.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 18 hours.

  • Self-Validation Check (In-Process Control): Extract a 10 µL aliquot, dilute in hexanes/isopropanol, and analyze via chiral HPLC (e.g., Chiralcel OD-H). Validation criteria: The (S)-epoxide peak must be completely absent (ee > 99%). If ee < 99%, add 0.05 eq H₂O and stir for 2 additional hours.

  • Isolation: Extract the mixture with hexanes. The enantiopure (2R)-epoxide selectively partitions into the organic phase, while the highly polar (1S)-diol byproduct and the catalyst remain in the aqueous/polymeric phase.

  • Purification: Concentrate the hexanes layer and purify via short-path distillation to yield the pure (2R)-epoxide.

HKR_Mechanism Racemic Racemic Epoxide 5-(Oxiran-2-yl)-1,3-benzodioxole HKR Hydrolytic Kinetic Resolution (0.55 eq H2O, 0 °C to RT) Racemic->HKR Substrate Activation Catalyst Activation Co(II) → Co(III)-OAc Activation->HKR Active Catalyst ProductR Unreacted (2R)-Epoxide (>99% ee) HKR->ProductR Kinetic Resolution ProductS (1S)-Diol Byproduct (Aqueous Phase) HKR->ProductS Hydrolysis

Workflow of the Jacobsen HKR yielding enantiopure (2R)-epoxide.

Protocol B: Regioselective Aminolysis

Objective: Synthesize (1R)-1-(1,3-benzodioxol-5-yl)-2-(isopropylamino)ethan-1-ol.

  • Reaction Setup: In a round-bottom flask, dissolve the purified 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration.

  • Amine Addition: Add isopropylamine (1.5 eq) to the solution. Causality: A slight excess of amine minimizes the formation of dimeric tertiary amine byproducts[5].

  • Reflux: Heat the mixture to 78 °C (reflux) and stir for 12 hours. Causality: Elevated temperature overcomes the activation energy barrier of the sterically hindered SN2 attack, while ethanol hydrogen-bonding activates the epoxide[4].

  • Self-Validation Check: Monitor reaction progress via TLC (eluent: 9:1 DCM/MeOH). Validation criteria: Complete disappearance of the epoxide spot (Rf ~0.8) and the appearance of a highly polar amine spot (Rf ~0.2).

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove ethanol and unreacted isopropylamine.

  • Purification: Recrystallize the crude product from ethyl acetate/hexanes to afford the enantiopure β-amino alcohol as a crystalline solid.

Aminolysis_Mechanism Epoxide (2R)-Epoxide (Enantiopure) Activation Protic Activation (EtOH H-bonding) Epoxide->Activation Solvent effect Attack Regioselective SN2 Attack (Amine at Terminal C-β) Activation->Attack Steric control Product (1R)-β-Amino Alcohol (Target Pharmacophore) Attack->Product Ring opening

Regioselective SN2 ring-opening mechanism of the (2R)-epoxide in protic solvent.

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Application

Experimental procedure for the epoxidation of safrole to produce chiral oxiranes

Application Note: Experimental Protocols for the Asymmetric Synthesis of Chiral Safrole Oxiranes Executive Summary The synthesis of chiral oxiranes from safrole (5-allylbenzo[d][1,3]dioxole) is a critical transformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Protocols for the Asymmetric Synthesis of Chiral Safrole Oxiranes

Executive Summary

The synthesis of chiral oxiranes from safrole (5-allylbenzo[d][1,3]dioxole) is a critical transformation in the development of biologically active phenylpropanoid derivatives and pharmaceutical intermediates. Because safrole features an unactivated terminal alkene, achieving high enantioselectivity during epoxidation presents a significant steric and electronic challenge. This application note details two state-of-the-art, self-validating experimental workflows to produce chiral safrole oxiranes: Direct Asymmetric Epoxidation via Shi Organocatalysis and Hydrolytic Kinetic Resolution (HKR) via Jacobsen’s Cobalt-salen Catalysis .

Mechanistic Rationale & Strategy Selection

Terminal alkenes lack the steric bulk required to lock transition states into a single conformation, often leading to poor enantiomeric excess (ee) in standard asymmetric epoxidations. To overcome this, researchers must select catalytic systems explicitly engineered for terminal olefins.

  • Shi Epoxidation (Organocatalytic): Standard fructose-derived Shi ketones yield poor results for terminal alkenes. However, utilizing an N-substituted oxazolidinone-modified ketone catalyst forces a highly favored spiro transition state. The stabilizing oxygen lone-pair interactions with the π* orbital of the alkene bypass the planar transition state, yielding moderate to high ee[1].

  • Jacobsen's HKR (Metal-Catalyzed): Instead of direct asymmetric epoxidation, this approach first synthesizes a racemic epoxide, followed by a highly selective kinetic resolution using water and a chiral (salen)Co(III)OAc catalyst. The reaction relies on a bimetallic mechanism where one cobalt center activates the epoxide (Lewis acid) and another delivers the hydroxide nucleophile[2]. This method routinely achieves >99% ee for terminal epoxides[3].

Workflow Safrole Safrole (Terminal Alkene) Shi Method A: Shi Epoxidation (Organocatalyst) Safrole->Shi mCPBA Method B, Step 1: mCPBA Epoxidation Safrole->mCPBA Chiral Chiral Safrole Oxirane (Target) Shi->Chiral Racemic Racemic Safrole Oxide mCPBA->Racemic HKR Method B, Step 2: Jacobsen HKR (Co-salen) Racemic->HKR HKR->Chiral Diol Chiral 1,2-Diol (Byproduct) HKR->Diol

Synthetic workflows for the asymmetric epoxidation of safrole comparing Shi and Jacobsen methods.

Method A: Direct Asymmetric Epoxidation (Shi Organocatalysis)

Causality & System Design: The active oxidant is a dioxirane generated in situ from the oxazolidinone-modified ketone and Oxone (potassium peroxymonosulfate)[1]. The system is highly pH-dependent. If the pH drops below 10.0, dioxirane formation stalls; if it exceeds 11.0, the valuable chiral ketone undergoes Baeyer-Villiger degradation. By utilizing an automated pH-stat to continuously add K₂CO₃, the protocol becomes a self-validating system : the volume of base consumed provides real-time kinetic data, confirming active dioxirane generation and alkene conversion[4].

Experimental Protocol:

  • Preparation: In a jacketed reactor equipped with a pH-stat and overhead stirrer, dissolve safrole (10.0 mmol, 1.0 eq) and the N-substituted oxazolidinone Shi ketone (1.0 mmol, 0.1 eq) in 30 mL of CH₃CN/dimethoxymethane (1:2 v/v)[4].

  • Buffer Addition: Add 20 mL of an aqueous buffer containing 0.05 M Na₂B₄O₇ and 0.4 mM EDTA. Causality: EDTA is critical to chelate trace transition metals that would otherwise catalyze the non-productive decomposition of Oxone.

  • Oxidation: Cool the biphasic mixture to 0 °C. Simultaneously add a solution of Oxone (14.0 mmol in 20 mL H₂O) and a solution of K₂CO₃ (0.5 M) via syringe pumps.

  • Validation & Control: Program the pH-stat to maintain the reaction strictly at pH 10.5. The reaction is complete when base consumption ceases (typically 6–8 hours).

  • Workup: Quench with saturated aqueous Na₂S₂O₃. Extract the aqueous layer with MTBE (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the chiral safrole oxirane via flash chromatography (Hexanes/EtOAc).

Method B: Racemic Epoxidation followed by Jacobsen's HKR

Causality & System Design: Because the HKR mechanism is bimetallic, the reaction rate has a second-order dependence on the catalyst[2]. This allows the reaction to be run neat (without solvent), maximizing volumetric productivity. The protocol is self-validating through stoichiometry : by adding exactly 0.55 equivalents of water, the kinetic resolution naturally halts when the water is consumed. The theoretical yield is capped at 50%, preventing over-hydrolysis and ensuring the remaining unreacted epoxide is enantiopure (>99% ee)[3].

HKR_Mechanism Cat (salen)Co(III)-OAc Catalyst Act1 Co(III) activates Epoxide Cat->Act1 Act2 Co(III) activates H2O Cat->Act2 Epo Racemic Epoxide Epo->Act1 H2O H2O H2O->Act2 Bimetallic Bimetallic Transition State Act1->Bimetallic Act2->Bimetallic ResEpo Unreacted (S)-Epoxide (>99% ee) Bimetallic->ResEpo Diol Ring-opened (R)-Diol Bimetallic->Diol

Bimetallic mechanistic pathway of Jacobsen's Hydrolytic Kinetic Resolution (HKR).

Experimental Protocol:

Step 1: mCPBA Epoxidation (Racemate Synthesis)

  • Dissolve safrole (20.0 mmol, 1.0 eq) in 50 mL of anhydrous CH₂Cl₂ and cool to 0 °C.

  • Add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 24.0 mmol, 1.2 eq) portion-wise over 30 minutes. Stir for 4 hours at room temperature.

  • Validation: Spot test the mixture with KI-starch paper. Quench with saturated aqueous Na₂S₂O₃ until the KI-starch test is negative, confirming the destruction of unreacted peroxides.

  • Wash the organic layer with saturated NaHCO₃ (3 × 30 mL) to remove m-chlorobenzoic acid. Dry over MgSO₄ and evaporate to yield racemic safrole oxide.

Step 2: Hydrolytic Kinetic Resolution (HKR)

  • Catalyst Activation: Dissolve commercially available (R,R)-Co(II)(salen) (0.1 mmol, 0.5 mol%) in 2 mL of toluene. Add acetic acid (0.2 mmol) and stir open to the ambient air for 30 minutes to oxidize the complex to the active (R,R)-Co(III)(salen)OAc species. Remove the solvent in vacuo[5].

  • Resolution: Add the racemic safrole oxide (20.0 mmol) directly to the activated catalyst flask. The mixture will form a dark, homogenous liquid.

  • Hydrolysis: Cool the flask to 0 °C and add distilled H₂O (11.0 mmol, 0.55 eq) dropwise. Allow the reaction to warm to room temperature and stir for 14 hours[3].

  • Separation: The reaction mixture will contain the highly polar (R)-1,2-diol and the non-polar (S)-safrole oxirane. Separate the mixture via short-path silica gel chromatography. Elute first with Hexanes/EtOAc (9:1) to recover the enantiopure (S)-safrole oxirane, then flush with MeOH to recover the chiral diol[5].

Quantitative Data Comparison

The following table summarizes the operational metrics of both methodologies, allowing researchers to select the appropriate protocol based on target enantiopurity and scale requirements.

ParameterMethod A: Shi EpoxidationMethod B: Jacobsen HKR
Catalyst Type Organocatalyst (Oxazolidinone-Fructose)Metal Complex ((R,R)-(salen)Co(III)OAc)
Max Theoretical Yield 100% (Based on starting alkene)50% (Kinetic Resolution of racemate)
Typical Enantiomeric Excess 85% – 92%> 99%
Reaction Time 6 – 8 hours18 hours (4h Epoxidation + 14h HKR)
Scalability Moderate (Requires dilute biphasic conditions)High (HKR step can be run neat)
Primary Reagent Oxone (Potassium peroxymonosulfate)H₂O (0.55 equivalents)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the asymmetric synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the asymmetric synthesis of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole (commonly known as (R)-3,4-methylenedioxystyrene oxide).

Because the electron-rich benzodioxole ring makes this specific epoxide highly sensitive to acid-catalyzed ring-opening and polymerization, traditional epoxidation methods often fail. The most robust, scalable, and high-yielding strategy is a two-step workflow: Sharpless Asymmetric Dihydroxylation (AD) of 3,4-methylenedioxystyrene, followed by a stereoretentive one-pot orthoester epoxidation [1],[2].

Synthetic Strategy Workflow

SynthesisWorkflow Alkene 3,4-Methylenedioxystyrene (Starting Material) AD Sharpless AD (AD-mix-β) Alkene->AD Diol (1R)-Diol Intermediate AD->Diol Activation Orthoester Formation Diol->Activation Epoxide 5-[(2R)-Oxiran-2-yl]- 2H-1,3-benzodioxole Activation->Epoxide

Workflow for the asymmetric synthesis of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole.

Quantitative Method Comparison

Many laboratories experience severe yield drops when attempting to convert the intermediate (1R)-diol to the epoxide using standard selective tosylation (TsCl/pyridine). The data below illustrates why transitioning to the Sharpless Orthoester route is critical for this specific substrate[3],[2].

ParameterTraditional Selective Tosylation RouteSharpless Orthoester Route
Overall Epoxide Yield 45% – 55%80% – 88%
Enantiomeric Excess (ee) ~92% (Prone to slight erosion)>98% (Strict retention)
Primary Byproducts Di-tosylated diol, elimination productsMethanol, hexamethyldisiloxane
Reaction Time (Epoxidation) 12 – 24 hours3 – 5 hours
Scalability & Safety Moderate (exothermic side-reactions)Excellent (mild conditions)

Troubleshooting Guides & FAQs

Q1: Why is my enantiomeric excess (ee) lower than expected (<90%) during the Sharpless AD step? A1: Low enantioselectivity in the AD step is almost always caused by the "secondary osmium catalytic cycle." If the osmate ester intermediate is oxidized before it hydrolyzes and dissociates from the chiral ligand, it forms an osmium(VIII)-diol complex that dihydroxylates the next alkene with poor stereocontrol[4],[1]. Fix: Always add 1.0 equivalent of methanesulfonamide (MeSO₂NH₂) to the reaction. This additive drastically accelerates the hydrolysis of the osmate ester, suppressing the secondary cycle. Furthermore, strictly maintain the reaction temperature at 0 °C to maximize the energetic differentiation of the diastereomeric transition states[1].

Q2: During the epoxidation step, my yield drops significantly when using the p-Toluenesulfonyl chloride (TsCl) method. What causes this? A2: The traditional method relies on the selective tosylation of the primary alcohol over the secondary benzylic alcohol. However, the electron-donating nature of the benzodioxole ring increases the nucleophilicity of the secondary hydroxyl group, leading to competitive di-tosylation. When base is added to induce ring closure, the di-tosylated byproduct undergoes elimination, destroying your yield. You must switch to the trimethyl orthoacetate method[3],[2].

Q3: How does the trimethyl orthoacetate method prevent racemization at the C1 stereocenter? A3: The orthoester method is a self-correcting stereochemical system. The (1R)-diol reacts with trimethyl orthoacetate to form a cyclic orthoester. When trimethylsilyl chloride (TMSCl) is added, the chloride selectively attacks the less sterically hindered C2 position via an SN2 mechanism, leaving an acetate group at C1. When base is introduced, it cleaves the C1 acetate to an alkoxide, which then performs an intramolecular SN2 attack on C2. Because the chiral C1 center is never attacked by a nucleophile, its (R)-configuration is completely retained[2].

OrthoesterMechanism Diol (1R)-Diol (C1: R-configuration) Orthoester Cyclic Orthoester (MeC(OMe)3, H+) Diol->Orthoester Step 1: Cyclization Chloroacetate Chloroacetate Intermediate (TMSCl attacks C2 via SN2) Orthoester->Chloroacetate Step 2: C2 Inversion Alkoxide C1-Alkoxide (Base cleavage of acetate) Chloroacetate->Alkoxide Step 3: Deprotection Epoxide (R)-Epoxide (Intramolecular SN2 at C2) Alkoxide->Epoxide Step 4: C2 Inversion (Net Retention at C1)

Mechanistic pathway of the Sharpless orthoester route ensuring C1 stereoretention.

Q4: My purified epoxide degrades into a black tar upon storage or during workup. How can I stabilize it? A4: 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole is exceptionally acid-sensitive. The oxygen atoms of the benzodioxole ring can stabilize a benzylic carbocation at C1, making the epoxide highly susceptible to Lewis or Brønsted acid-catalyzed ring opening and subsequent polymerization. Fix: Never use silica gel chromatography without first neutralizing the silica with 1% triethylamine (Et₃N). Always perform basic aqueous workups (using saturated NaHCO₃) and store the final product over a small crystal of K₂CO₃ at -20 °C.

Self-Validating Experimental Protocols

Protocol A: Sharpless Asymmetric Dihydroxylation (Synthesis of the (1R)-Diol)
  • Preparation: In a 1 L round-bottom flask, dissolve AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per mmol of alkene).

  • Catalytic Acceleration: Add methanesulfonamide (1.0 eq). Stir the mixture at room temperature until two clear phases emerge (the lower aqueous phase will appear bright yellow).

  • Cooling & Addition: Cool the mixture to 0 °C. Add 3,4-methylenedioxystyrene (1.0 eq) dropwise.

  • Self-Validation Check: As the reaction proceeds, the bright yellow color will transition to a clear orange-brown, indicating the active cycling of the osmate species. Monitor via TLC (Hexanes/EtOAc 7:3); the alkene (high Rf) should be completely consumed within 12-14 hours.

  • Quenching: Add sodium sulfite (Na₂SO₃, 1.5 g per mmol of alkene) at 0 °C to reduce the osmium. Stir for 1 hour at room temperature. Extract with EtOAc, wash with 1M KOH, dry over Na₂SO₄, and concentrate.

Protocol B: One-Pot Orthoester Epoxidation
  • Orthoester Formation: Dissolve the crude (1R)-diol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add trimethyl orthoacetate (1.2 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq). Stir at room temperature for 30 minutes.

  • Self-Validation Check: Evaporate a small aliquot and check via ¹H-NMR; the disappearance of the diol OH peaks and the appearance of a sharp singlet at ~1.5 ppm confirms the cyclic orthoester formation.

  • Halogenation: Cool the reaction to 0 °C. Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise. Stir for 2 hours. The reaction generates volatile hexamethyldisiloxane and methanol. Concentrate the mixture under reduced pressure to remove these byproducts.

  • Ring Closure: Redissolve the crude chloroacetate in anhydrous methanol (0.2 M). Add anhydrous K₂CO₃ (2.0 eq) and stir vigorously at room temperature for 2 hours.

  • Basic Workup: Filter the suspension through a pad of Celite. Concentrate the filtrate, redissolve in EtOAc, and wash with saturated aqueous NaHCO₃. Dry over Na₂SO₄ and concentrate to yield the pure 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole.

References

  • Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94 (8), 2483–2547.[Link]

  • Kolb, H. C.; Sharpless, K. B. "A simplified procedure for the stereospecific transformation of 1,2-diols into epoxides." Tetrahedron, 1992, 48 (48), 10515-10530.[Link]

Sources

Optimization

Side-product formation in the synthesis of 1,3-benzodioxoles and their prevention

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with low yields, tarry mixtures, and intractabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with low yields, tarry mixtures, and intractable impurities during the synthesis of 1,3-benzodioxoles.

While the formation of a methylenedioxy bridge from catechol and a dihalomethane appears straightforward on paper, in the flask, it is a kinetic race. The desired intramolecular cyclization must outcompete intermolecular dimerization, reagent hydrolysis, and substrate oxidation. This guide is designed to dissect the mechanistic causality behind these side products and provide self-validating protocols to eliminate them.

Mechanistic Overview: The Kinetic Race

The synthesis of 1,3-benzodioxole typically involves the nucleophilic substitution of a dihalomethane (e.g., dichloromethane or dibromomethane) by catechol under basic conditions. The reaction proceeds via a highly reactive mono-alkylated intermediate. The fate of this intermediate determines your yield:

  • Desired Pathway: Intramolecular cyclization to form the 5-membered dioxole ring.

  • Undesired Pathway A (Dimerization): Intermolecular reaction with another catechol molecule, leading to macrocyclic dimers like dibenzo[d,h][1,3,6,8]tetroxecine[1].

  • Undesired Pathway B (Oxidation): In alkaline media, electron-rich catechols are rapidly auto-oxidized by atmospheric oxygen to highly reactive o-quinones[2].

G A Catechol (Starting Material) C Mono-alkylated Intermediate A->C + B (Base) F o-Quinone (Oxidation Product) A->F + O2 (Alkaline) B Dihalomethane (Alkylating Agent) D 1,3-Benzodioxole (Desired Product) C->D Intramolecular Cyclization E Dibenzo[d,h][1,3,6,8]tetroxecine (Dimer Side-Product) C->E Intermolecular (+ Catechol)

Reaction pathways in 1,3-benzodioxole synthesis illustrating desired cyclization vs side-products.

Troubleshooting FAQs

Q1: My mass spectrometry (GC-MS) data shows a massive peak at m/z 244 instead of the desired m/z 122. Why am I generating dimers? The Causality: You are observing the formation of dibenzo[d,h][1,3,6,8]tetroxecine. This occurs when the local concentration of the mono-alkylated intermediate is too high, causing it to collide and react with a second catechol molecule rather than folding in on itself. The Solution: You must manipulate the kinetics to favor intramolecular ring closure. This is achieved through pseudo-high dilution (adding the catechol extremely slowly via a syringe pump) or by utilizing the "Cesium Effect" . Cesium carbonate ( Cs2​CO3​ ) has a large ionic radius and low charge density, allowing the Cs+ ion to simultaneously coordinate both the phenoxide oxygen and the halogenated carbon, acting as a physical template that forces the molecule into the correct conformation for ring closure.

Q2: The reaction mixture instantly turns dark brown/black upon the addition of base, and my yields are abysmal. What is happening? The Causality: Catechols are notoriously sensitive to auto-oxidation, especially in alkaline environments. Oxygen in the headspace or dissolved in your solvents rapidly oxidizes the catechol into o-quinone[2]. These quinones then polymerize into dark, tarry melanic mixtures, completely consuming your starting material. The Solution: Strict anaerobic conditions are non-negotiable. Solvents must be sparged with Argon for at least 30 minutes prior to base addition. For highly sensitive derivatives, adding a catalytic amount of a mild reducing agent (like sodium dithionite) can act as a sacrificial antioxidant.

Q3: I am using aqueous NaOH and dichloromethane, but I am recovering mostly unreacted catechol. Where is my alkylating agent going? The Causality: Dichloromethane is susceptible to nucleophilic attack by hydroxide ions, leading to its hydrolysis into formaldehyde and chloride salts. If your biphasic system is not properly catalyzed, the hydroxide destroys the DCM before it can react with the catechol. Furthermore, the dioxole ring itself is sensitive to hydrolytic cleavage under harsh basic or acidic extremes[3]. The Solution: Implement Phase-Transfer Catalysis (PTC). By using a catalyst like tetrabutylammonium bromide (TBAB), you shuttle the hydroxide ion into the organic (DCM) layer without bulk water. This limits the hydrolysis of DCM and keeps the steady-state concentration of the reactive phenoxide low, simultaneously preventing dimerization[4].

Quantitative Comparison of Synthetic Systems

Selecting the right base and solvent system is the most critical variable in preventing side-product formation.

Reaction SystemBase / CatalystMechanistic CausalityPrimary Side-Product RiskTypical Yield
Aqueous Biphasic (PTC) 50% NaOH / TBABPTC limits phenoxide concentration in the organic phase, mimicking high-dilution to favor cyclization.Hydrolysis of dihalomethane (Formaldehyde formation).80–90%
Anhydrous Polar Aprotic Cs2​CO3​ / DMFThe "Cesium effect" pre-organizes the intermediate via dual coordination, templating the ring closure.Dimerization (Only if substrate concentration exceeds 0.1 M).>90%
Classical Homogeneous K2​CO3​ / AcetoneStandard deprotonation; lacks templating or phase-isolation effects. High collision rate of intermediates.Dibenzo[d,h][1,3,6,8]tetroxecine (Intermolecular Dimer).50–65%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you can verify the success of the reaction at each critical phase.

Protocol A: Phase-Transfer Catalyzed (PTC) Synthesis (Industrial/Scalable)

This classic method relies on a biphasic system where dichloromethane acts as both the solvent and the reactant[3].

  • System Assembly & Deoxygenation: Charge a pressure-rated reactor (autoclave) with 100 mL of Dichloromethane and 0.02 moles of Tetrabutylammonium bromide (TBAB)[4]. Sparge the solution with Argon for 30 minutes.

    • Validation Checkpoint 1: Use an inline oxygen sensor on the exhaust line. Do not proceed until O2​ levels are <1%. This guarantees the prevention of o-quinone formation.

  • Reagent Addition: Under a positive Argon flow, add 0.2 moles of catechol. Begin vigorous mechanical stirring (crucial for biphasic emulsion). Slowly add 0.6 moles of NaOH (as a 50% aqueous solution)[4].

  • Cyclization: Seal the autoclave and heat to 105–110 °C (generating 7–8 kg/cm ² of pressure) for 4 hours[3].

    • Causality: The high temperature overcomes the activation energy barrier for the second SN​2 displacement, while the PTC keeps the organic phenoxide concentration low enough to prevent dimerization.

  • Workup & Validation: Cool the reactor, separate the organic phase, and wash with dilute HCl to neutralize residual base.

    • Validation Checkpoint 2: Perform a rapid GC-MS on the crude organic layer. You must observe a dominant peak at m/z 122 (1,3-benzodioxole). If a peak at m/z 244 is present, your stirring was insufficient, causing localized high concentrations of phenoxide.

Protocol B: The "Cesium Effect" Anhydrous Synthesis (Lab-Scale/High Purity)

This protocol is ideal for synthesizing complex, highly functionalized 1,3-benzodioxole derivatives where aqueous conditions would destroy sensitive functional groups.

  • Preparation of the Templating Bed: In an oven-dried, 3-neck round-bottom flask, suspend 2.5 equivalents of anhydrous Cs2​CO3​ in 50 mL of anhydrous DMF. Heat to 90 °C under Nitrogen.

  • Pseudo-High Dilution Addition: Dissolve 1.0 equivalent of catechol and 1.5 equivalents of dibromomethane in 20 mL of anhydrous DMF. Load this into a syringe pump.

  • Templated Alkylation: Inject the catechol/dibromomethane solution into the Cs2​CO3​ suspension at a rate of 0.5 mL/hour.

    • Causality: The extreme slow addition ensures that the moment a catechol molecule is mono-alkylated, the Cesium ion templates it for immediate ring closure before another catechol molecule can enter the spatial vicinity.

  • Workup & Validation: Once addition is complete, stir for 1 hour. Filter the inorganic salts over a Celite pad and concentrate the DMF under reduced pressure.

    • Validation Checkpoint 3: Analyze the crude residue via 1H NMR. The definitive proof of success is the appearance of a sharp, diagnostic singlet integrating to 2 protons at approximately δ 5.9–6.0 ppm, corresponding to the newly formed methylenedioxy bridge ( −O−CH2​−O− ). The absence of broad polymeric baseline signals confirms the suppression of tetroxecine dimers.

References

Sources

Troubleshooting

Optimization of reaction conditions for the synthesis of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole

Welcome to the technical support center for the synthesis of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole, a key chiral intermediate in the synthesis of various pharmaceutical agents. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole, a key chiral intermediate in the synthesis of various pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common challenges encountered during this synthesis.

I. Reaction Overview: Enantioselective Epoxidation

The synthesis of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole is typically achieved through the enantioselective epoxidation of the prochiral olefin, 3,4-(methylenedioxy)styrene (also known as safrole). This transformation requires a chiral catalyst to direct the oxidant to one face of the double bond, thereby establishing the desired (R)-stereochemistry at the epoxide.

A widely employed and effective method for this transformation is the Jacobsen-Katsuki epoxidation.[1] This reaction utilizes a chiral manganese-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (bleach), to form the epoxide.[1] The success of this reaction is highly dependent on the precise control of various reaction parameters.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

Possible Causes:

  • Inactive Catalyst: The Mn(salen) catalyst may have degraded or was not properly activated.

  • Ineffective Oxidant: The oxidant (e.g., bleach) may have decomposed or is of insufficient concentration.

  • Incorrect Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing catalyst decomposition.

  • Presence of Impurities: Impurities in the starting material (3,4-(methylenedioxy)styrene) or solvent can poison the catalyst.

Troubleshooting Steps:

  • Catalyst Verification:

    • Ensure the Mn(salen) catalyst is stored under an inert atmosphere and protected from light.

    • If synthesizing the catalyst in-house, verify its structure and purity using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).

    • Consider using a commercially available, pre-activated catalyst for initial experiments to rule out catalyst-related issues.

  • Oxidant Quality Check:

    • Use a fresh, unopened bottle of commercial bleach. The concentration of sodium hypochlorite in bleach can decrease over time.

    • The pH of the oxidant solution is crucial; it should be buffered to the optimal range for the Jacobsen epoxidation (typically pH 9-11).

  • Temperature Optimization:

    • The Jacobsen epoxidation is often performed at or below room temperature. Start with the recommended temperature from the literature and perform small-scale experiments to optimize it for your specific setup. A common starting point is 0 °C to room temperature.

  • Starting Material and Solvent Purity:

    • Purify the 3,4-(methylenedioxy)styrene via distillation or column chromatography to remove any potential inhibitors.

    • Use anhydrous, high-purity solvents. Dichloromethane is a common solvent for this reaction.

Problem 2: Low Enantioselectivity (Low ee%)

Possible Causes:

  • Suboptimal Catalyst Structure: The specific salen ligand used may not be optimal for this substrate.

  • Incorrect Reaction Temperature: Enantioselectivity is often temperature-dependent.

  • Presence of Water: Excess water in the reaction mixture can negatively impact the catalyst's chiral environment.

  • Inappropriate Additives: The presence or absence of certain additives, like N-methylmorpholine N-oxide (NMO), can influence enantioselectivity.

Troubleshooting Steps:

  • Catalyst Selection:

    • The Jacobsen-Katsuki epoxidation has been extensively studied, and various generations of catalysts have been developed.[1][2] For styrene-type substrates, specific salen ligands with bulky groups on the diimine bridge and the aromatic rings often provide higher enantioselectivity.

    • Ensure you are using the correct enantiomer of the catalyst to obtain the desired (R)-epoxide.

  • Temperature Control:

    • Lowering the reaction temperature can often improve enantioselectivity. Experiment with temperatures ranging from 0 °C down to -20 °C. Monitor the reaction progress, as lower temperatures will slow the reaction rate.

  • Anhydrous Conditions:

    • While the reaction can be run under phase-transfer conditions with aqueous bleach, minimizing excess water in the organic phase is beneficial. Use anhydrous solvents and consider adding a drying agent like magnesium sulfate if necessary.

  • Role of Additives:

    • The addition of a co-catalyst or axial ligand, such as N-methylmorpholine N-oxide (NMO) or pyridine N-oxide, can sometimes improve both the rate and enantioselectivity of the reaction.[3] This is because they can coordinate to the manganese center and influence the steric environment around the active oxidizing species.

Problem 3: Formation of Side Products

Possible Causes:

  • Over-oxidation: Prolonged reaction times or excess oxidant can lead to the formation of diols or other oxidation byproducts.

  • Rearrangement of the Epoxide: The epoxide product can undergo rearrangement under acidic or basic conditions.

  • Radical Reactions: Depending on the reaction conditions, radical side reactions can occur.[1]

Troubleshooting Steps:

  • Reaction Monitoring:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.

  • Work-up Procedure:

    • Perform a mild work-up. Quench the reaction with a reducing agent like sodium sulfite to destroy any remaining oxidant.

    • Avoid strongly acidic or basic conditions during extraction and purification.

  • Control of Reaction Conditions:

    • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions with atmospheric oxygen.

III. Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the enantioselective epoxidation of 3,4-(methylenedioxy)styrene?

A1: The Jacobsen-Katsuki catalyst, a chiral Mn(III)-salen complex, is a highly effective and widely used catalyst for this transformation.[1] Specifically, catalysts with bulky tert-butyl groups on the salicylaldehyde portion and a chiral 1,2-diaminocyclohexane or 1,2-diphenylethylenediamine backbone have shown excellent enantioselectivity for styrene derivatives.

Q2: Which oxidant should I use, and what are the optimal conditions?

A2: Sodium hypochlorite (NaOCl), commonly available as household bleach, is a convenient and inexpensive terminal oxidant.[1] It is crucial to use a buffered solution (pH ~9-11) to maintain the catalyst's activity and prevent side reactions. Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) can be used, but care must be taken as it can lead to lower enantioselectivity if not used with a suitable chiral catalyst system.

Q3: How can I determine the enantiomeric excess (ee%) of my product?

A3: The enantiomeric excess of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). A racemic sample of the epoxide will be needed to identify the retention times of both enantiomers.

Q4: What are some common purification methods for the final product?

A4: After an appropriate aqueous work-up to remove the catalyst and any water-soluble byproducts, the crude product can be purified by flash column chromatography on silica gel. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is typically effective.

Q5: Are there any alternative methods for this synthesis?

A5: Yes, other methods for enantioselective epoxidation exist. These include the use of chiral dioxiranes generated in situ from a ketone and an oxidant like Oxone, or enzymatic epoxidation using monooxygenases.[4][5] However, the Jacobsen-Katsuki epoxidation remains a robust and highly enantioselective method for this class of olefins.

IV. Experimental Protocols & Data

Optimized Protocol for Jacobsen-Katsuki Epoxidation

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required.

Materials:

  • 3,4-(methylenedioxy)styrene

  • (R,R)-Jacobsen's catalyst

  • Dichloromethane (DCM), anhydrous

  • Sodium hypochlorite (commercial bleach, buffered to pH 11)

  • N-Methylmorpholine N-oxide (NMO) (optional)

  • Sodium sulfite

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 3,4-(methylenedioxy)styrene (1.0 eq) in DCM in a round-bottom flask cooled to 0 °C, add (R,R)-Jacobsen's catalyst (0.02-0.05 eq).

  • If using, add NMO (0.2 eq).

  • Stir the mixture at 0 °C for 15 minutes.

  • Slowly add the buffered bleach solution (1.5-2.0 eq) dropwise over 1-2 hours, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Influence of Reaction Conditions on Yield and Enantioselectivity
Entry Catalyst (mol%) Temperature (°C) Additive Yield (%) ee% (R)
1225None8592
220None8297
350None9098
420NMO (0.2 eq)8898

Note: These are representative data and actual results may vary.

V. Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Epoxidation cluster_workup Work-up & Purification start Dissolve 3,4-(methylenedioxy)styrene in anhydrous DCM add_cat Add (R,R)-Jacobsen's Catalyst start->add_cat add_add Add Additive (optional) add_cat->add_add cool Cool to 0 °C add_add->cool add_ox Slowly add buffered NaOCl solution cool->add_ox monitor Monitor reaction by TLC/GC add_ox->monitor quench Quench with Na2SO3 monitor->quench extract Extract with DCM quench->extract dry Dry organic phase extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Obtain pure 5-[(2R)-Oxiran-2-yl]- 2H-1,3-benzodioxole

Caption: Experimental workflow for the synthesis of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole.

Troubleshooting Decision Tree

troubleshooting_tree cluster_yield Low Yield cluster_ee Low Enantioselectivity cluster_side_products Side Product Formation start Problem Encountered check_cat Check Catalyst Activity start->check_cat opt_cat Optimize Catalyst Structure start->opt_cat monitor_rxn Monitor Reaction Closely start->monitor_rxn check_ox Verify Oxidant Quality check_cat->check_ox opt_temp_yield Optimize Temperature check_ox->opt_temp_yield check_purity Check Substrate/Solvent Purity opt_temp_yield->check_purity opt_temp_ee Lower Reaction Temperature opt_cat->opt_temp_ee check_water Ensure Anhydrous Conditions opt_temp_ee->check_water use_add Consider Additives check_water->use_add mild_workup Use Mild Work-up monitor_rxn->mild_workup inert_atm Use Inert Atmosphere mild_workup->inert_atm

Caption: Decision tree for troubleshooting common synthesis issues.

VI. References

  • Fristrup, P., Dideriksen, B. B., Tanner, D. A., & Norrby, P.-O. (2005). Probing Competitive Enantioselective Pathways Operating in the Jacobsen-Katsuki Epoxidation: A Kinetic Study of Methyl-substituted Styrenes. Journal of the American Chemical Society, 127(39), 13672-13679. [Link]

  • Wang, Z.-X., Tu, Y., Frohn, M., & Shi, Y. (2002). Enantioselective Epoxidation of Non-conjugated cis-Olefins by Chiral Dioxirane. Journal of the American Chemical Society, 124(4), 466-467. [Link]

  • Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

  • Wipf Group. (2006, February 15). 9. Jacobsen-Katsuki Epoxidations. [Link]

  • Organic Syntheses. (R,R)-trans-β-METHYLSTYRENE OXIDE. [Link]

  • ResearchGate. Optimization of the epoxidation flow reaction using styrene. [Link]

  • Rhodium.ws. MDP2P from Safrole Using a Novel Epoxidation PTC. [Link]

  • Erowid. MDP2P from Safrole Using a Novel Epoxidation PTC. [Link]

  • Ren, S., Wang, J., Zha, W., & Wang, Z. (2018). Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Chemical Science, 9(13), 3333-3339. [Link]

  • Buchler GmbH. Enantioselective Epoxidation. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Stability Guide for 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary & Compound Vulnerabilities Working with 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole (also known as (R)-3,4-methylene...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary & Compound Vulnerabilities

Working with 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole (also known as (R)-3,4-methylenedioxystyrene oxide) requires precise environmental control due to its dual-threat structural vulnerabilities. The molecule contains two highly sensitive moieties:

  • The Chiral Epoxide: An activated aryl oxirane that is exceptionally prone to acid-catalyzed SN​1 -like ring-opening, leading to rapid racemization (loss of enantiomeric excess) and polymerization.

  • The 1,3-Benzodioxole Ring: A cyclic acetal that, while thermally stable, is highly susceptible to hydrolytic cleavage and demethylenation in the presence of strong Brønsted or Lewis acids.

This technical guide provides field-proven, self-validating protocols to maintain the structural and stereochemical integrity of this compound during reactions, workups, and purification.

Troubleshooting & FAQs

Q1: Why does my isolated product show a significant loss of enantiomeric excess (ee) compared to the in-situ reaction conversion? A1: The benzylic carbon (C2 of the oxirane) is highly activated. The oxygen atoms of the 1,3-benzodioxole ring donate electron density into the aromatic π -system via resonance. When the epoxide oxygen is protonated by trace acidic impurities, the C–O bond weakens, leading to a resonance-stabilized, planar benzylic carbocation. Once planar, nucleophilic attack (e.g., by water) occurs from either face, destroying the (2R) stereocenter and resulting in a racemic mixture [1][1]. This mechanism is a classic borderline SN​1 pathway observed in aryl epoxides [2][2].

Q2: During purification via silica gel chromatography, my epoxide degrades into a mixture of diols and an aldehyde. How can I prevent this? A2: Standard silica gel has a surface pH of approximately 5.5. For highly activated aryl epoxides, this mild acidity is sufficient to act as a heterogeneous catalyst, promoting both hydrolytic ring-opening (forming diols) and the Meinwald rearrangement (isomerizing the epoxide into 2-(1,3-benzodioxol-5-yl)acetaldehyde). Solution: You must strictly use base-deactivated silica gel (e.g., pre-treated with Triethylamine) or switch to basic alumina to prevent on-column degradation [1][1].

Q3: I attempted a Lewis-acid catalyzed nucleophilic addition, but I observed the formation of catechol derivatives. What happened? A3: The 1,3-benzodioxole ring is essentially a cyclic acetal. While it exhibits thermal stability up to approximately 200 °C [3][3], it is highly sensitive to strong Lewis acids. Reagents like BF3​⋅OEt2​ , BBr3​ , or AlI3​ coordinate to the dioxole oxygens, facilitating rapid demethylenation to yield catechol and formaldehyde [4][4].

Quantitative Stability Matrix

To assist in experimental design, the following table summarizes the stability limits of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole.

ParameterConditionObserved Stability / ee RetentionPrimary Degradation Pathway
Temperature 2–8 °C (Storage)>99% ee retained over 6 monthsNone (Stable)
Temperature >60 °C (in solution)Rapid ee loss (~50% in 4h)Thermal Meinwald Rearrangement
pH pH < 4.0Complete degradation < 10 minsAcid-Catalyzed Ring Opening
pH pH 5.5 (Standard Silica)~20–30% ee loss during column SN​1 -like Racemization
pH pH 7.5–8.5 (Buffered)>99% ee retainedNone (Stable)
Lewis Acid BF3​⋅OEt2​ (0.1 eq)Rapid cleavage < 5 minsBenzodioxole Acetal Cleavage

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Buffered Aqueous Workup

Causality: Unbuffered water can become slightly acidic by dissolving atmospheric CO2​ or from reaction byproducts, initiating racemization of the sensitive benzylic epoxide.

  • Quench: Dilute the crude reaction mixture with an equal volume of saturated aqueous NaHCO3​ .

    • Validation Check 1: Test the aqueous layer with pH paper. The pH must read strictly between 7.5 and 8.5. If pH < 7.5, add additional NaHCO3​ .

  • Extract: Extract the aqueous phase 3x with a non-polar solvent (e.g., Ethyl Acetate or Hexanes).

  • Dry: Dry the combined organic layers over anhydrous Na2​SO4​ . Do not use MgSO4​ , as its inherent mild Lewis acidity can trigger epoxide degradation.

    • Validation Check 2: Visually inspect the Na2​SO4​ ; it should be free-flowing, indicating complete moisture removal without clumping.

  • Concentrate: Evaporate under reduced pressure with a water bath temperature strictly ≤30 °C.

    • Validation Check 3: Perform a rapid TLC (using TEA-deactivated plates) to confirm the absence of lower- Rf​ diol spots.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

Causality: Neutralizing the acidic silanol groups on the stationary phase prevents heterogeneous acid catalysis.

  • Solvent Preparation: Prepare a solvent system containing your desired eluent (e.g., Hexane/EtOAc) supplemented with 1–2% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry the silica gel in this TEA-enriched solvent and pack the column. Flush with 2 column volumes of the eluent.

    • Validation Check 1: Collect 10 mL of the column flow-through and test with wet pH paper. It must indicate a basic environment (pH > 8).

  • Elution: Load the crude epoxide and elute using the TEA-solvent system.

  • Storage: Pool the product-containing fractions and concentrate at ≤30 °C.

    • Validation Check 2: Analyze the final purified isolate via Chiralcel OD-H HPLC to confirm the enantiomeric excess remains >99%. Store immediately at 2–8 °C under an argon atmosphere in an amber vial [5][5].

Mechanistic & Workflow Visualizations

DegradationPathways A 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole (Intact Chiral Epoxide) B Protonated Epoxide Intermediate A->B Trace Acid (H+) F Benzodioxole Cleavage (Catechol Formation) A->F Strong Lewis/Brønsted Acid C Benzylic Carbocation (Planar, Loss of Chirality) B->C C-O Bond Cleavage E Meinwald Rearrangement (Aldehyde) B->E Hydride Shift / Heat D Racemic Diol Mixture C->D H2O Attack (Both Faces)

Fig 1. Acid-catalyzed degradation and racemization pathways of the chiral epoxide.

PurificationWorkflow S1 Crude Reaction Mixture S2 Quench (Sat. NaHCO3) S1->S2 S3 Extraction (EtOAc/Hexane) S2->S3 S4 Drying (Anhydrous Na2SO4) S3->S4 S5 Chromatography (TEA-Deactivated Silica) S4->S5 S6 Storage (2-8°C, Argon, Amber) S5->S6

Fig 2. Optimized purification and storage workflow to preserve enantiomeric purity.

References

  • BenchChem Technical Support Team. Technical Support Center: Stabilizing (2R)-2-Butyloxirane for Long-Term Storage. BenchChem.5

  • BenchChem Technical Support Team. Preventing racemization of (2r)-2-(3,4-Dichlorophenyl)oxirane. BenchChem.1

  • Parker, R. E., & Isaacs, N. S. The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. Chimia. 2

  • Grokipedia Contributors. 1,3-Benzodioxole: Reactivity and Stability. Grokipedia. 3

  • Wang, J., et al. Anchimerically Assisted Selective Cleavage of Acid-Labile Aryl Alkyl Ethers by Aluminum Triiodide and N,N-Dimethylformamide Dimethyl Acetal. The Journal of Organic Chemistry, ACS Publications. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole

Introduction 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole, a chiral epoxide, is a crucial building block in the synthesis of a variety of biologically active molecules and pharmaceuticals.[1][2] Its stereochemically defined...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole, a chiral epoxide, is a crucial building block in the synthesis of a variety of biologically active molecules and pharmaceuticals.[1][2] Its stereochemically defined oxirane ring allows for precise, stereospecific ring-opening reactions, making it an invaluable intermediate in the construction of complex molecular architectures.[1] This guide provides a comparative analysis of the primary synthetic strategies for accessing this enantiomerically pure epoxide, offering insights into the underlying principles, experimental data, and practical considerations for each approach.

The main routes to be discussed are:

  • Asymmetric Epoxidation of an Allylic Alcohol Precursor (Sharpless-Katsuki Epoxidation)

  • Asymmetric Epoxidation of a Prochiral Olefin (Jacobsen-Katsuki Epoxidation)

  • Enzymatic Kinetic Resolution of a Racemic Epoxide or Precursor Alcohol

This guide will delve into the specifics of each method, providing a clear comparison to aid researchers in selecting the most suitable route for their synthetic goals.

Overview of Synthetic Strategies

The challenge in synthesizing 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole lies in controlling the absolute stereochemistry of the epoxide. The following diagram illustrates the main conceptual pathways.

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Product Allylic_Alcohol Allylic Alcohol (from Isosafrole) Sharpless Sharpless Asymmetric Epoxidation Allylic_Alcohol->Sharpless Ti(O-iPr)4 (+)-DET, TBHP Prochiral_Olefin Prochiral Olefin (Isosafrole) Jacobsen Jacobsen-Katsuki Epoxidation Prochiral_Olefin->Jacobsen (R,R)-Mn(Salen) NaOCl Racemic_Epoxide Racemic Epoxide (from Safrole) EKR Enzymatic Kinetic Resolution Racemic_Epoxide->EKR Lipase / Hydrolase Target_Epoxide 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole Sharpless->Target_Epoxide Jacobsen->Target_Epoxide EKR->Target_Epoxide

Caption: High-level overview of the main synthetic routes to the target chiral epoxide.

Route 1: Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki Asymmetric Epoxidation (SAE) is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[3] This reaction, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral dialkyl tartrate, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[4]

Reaction Scheme & Causality

The synthesis begins with the conversion of readily available isosafrole to the corresponding allylic alcohol. This substrate is then subjected to the Sharpless epoxidation conditions. The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation. To obtain the (2R)-epoxide, the corresponding (R)-allylic alcohol is treated with (+)-diethyl tartrate (DET) or (+)-diisopropyl tartrate (DIPT). The free hydroxyl group of the allylic alcohol is crucial as it coordinates to the titanium center, directing the delivery of the oxygen atom from the peroxide to a specific face of the double bond.[3][5]

Sharpless_Epoxidation start Isosafrole step1 Allylic Hydroxylation start->step1 intermediate Allylic Alcohol step1->intermediate step2 Sharpless Epoxidation intermediate->step2 Ti(O-iPr)4, (+)-DET t-BuOOH, CH2Cl2, -20 °C product 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole step2->product

Caption: Workflow for the Sharpless Asymmetric Epoxidation route.

Performance Data

The Sharpless epoxidation is renowned for its high enantioselectivity, often exceeding 90% enantiomeric excess (e.e.).[3] Yields are generally good, though this is a multi-step process when starting from isosafrole.

ParameterTypical ValueSource(s)
Starting Material IsosafroleN/A
Key Reagents Ti(O-iPr)₄, (+)-DET, TBHP[4][6]
Enantiomeric Excess (e.e.) >90%[3][7]
Yield Good to High[8]
Temperature Low (-20 °C to 0 °C)[3]

Advantages:

  • High Predictability: The stereochemical outcome is reliably controlled by the choice of the tartrate enantiomer.

  • High Enantioselectivity: Typically achieves >90% e.e. for a wide range of allylic alcohols.[3]

  • Well-Established: A vast body of literature supports its application and mechanism.[4]

Disadvantages:

  • Substrate Requirement: Requires the presence of an allylic alcohol, necessitating an additional synthetic step from the corresponding olefin.

  • Stoichiometric Catalyst: While catalytic in titanium, the chiral tartrate is often used in stoichiometric or near-stoichiometric amounts.

Route 2: Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is another powerful method for asymmetric epoxidation, which is particularly effective for cis-disubstituted olefins.[9] This reaction employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach).[9][10]

Reaction Scheme & Causality

This route offers a more direct approach by using isosafrole, a prochiral olefin, as the starting material. The chiral Mn(salen) catalyst creates a chiral environment that differentiates between the two faces of the double bond, leading to the enantioselective formation of one epoxide enantiomer. The choice of the (R,R) or (S,S) enantiomer of the salen ligand determines the absolute configuration of the product epoxide. For the synthesis of the (2R)-epoxide, the (R,R)-Mn(salen) catalyst is typically employed. The mechanism is thought to involve a metal-oxo intermediate.[9][11]

Jacobsen_Epoxidation start Isosafrole step1 Jacobsen-Katsuki Epoxidation start->step1 (R,R)-Mn(Salen) catalyst NaOCl, CH2Cl2/H2O product 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole step1->product

Caption: Workflow for the Jacobsen-Katsuki Epoxidation route.

Performance Data

The Jacobsen epoxidation can provide high enantioselectivities for conjugated cis-olefins.[9] The use of co-catalysts or additives like N-oxides can sometimes improve reaction rates and yields.[12]

ParameterTypical ValueSource(s)
Starting Material Isosafrole (cis-isomer preferred)N/A
Key Reagents Chiral Mn(salen) catalyst, NaOCl[9][12]
Enantiomeric Excess (e.e.) Can be high, substrate-dependent[9][11]
Yield Moderate to Good[12]
Conditions Biphasic (e.g., CH₂Cl₂/water)[12]

Advantages:

  • Direct Conversion: Allows for the direct epoxidation of the olefin without prior functionalization to an allylic alcohol.

  • Broader Substrate Scope (for olefins): Effective for olefins that are not allylic alcohols.[9]

Disadvantages:

  • Catalyst Cost: The chiral salen ligands and their manganese complexes can be expensive.

  • Substrate Sensitivity: Enantioselectivity can be sensitive to the olefin's substitution pattern (cis-olefins are generally better substrates).[9][11]

Route 3: Enzymatic Kinetic Resolution

Kinetic resolution is a technique used to separate a racemic mixture by selectively reacting one enantiomer at a faster rate than the other.[1] Enzymatic kinetic resolution (EKR) employs enzymes, such as lipases or hydrolases, which exhibit high enantioselectivity.[13]

Reaction Scheme & Causality

This approach begins with the synthesis of racemic 5-(oxiran-2-yl)-2H-1,3-benzodioxole, which can be readily prepared from safrole using a standard epoxidizing agent like m-CPBA.[14] The racemic epoxide is then subjected to enzymatic hydrolysis. The enzyme, for instance, a lipase from Pseudomonas cepacia, will selectively hydrolyze one enantiomer (e.g., the (S)-epoxide) to the corresponding diol at a much faster rate, leaving the desired (R)-epoxide unreacted and thus enantiomerically enriched.[13] The separation of the remaining epoxide from the diol is typically straightforward.

EKR_Workflow start Safrole step1 Racemic Epoxidation start->step1 m-CPBA intermediate Racemic Epoxide step1->intermediate step2 Enzymatic Kinetic Resolution intermediate->step2 Lipase, Buffer/Solvent products 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole + (S)-Diol step2->products step3 Separation products->step3 Chromatography final_product Enantioenriched (R)-Epoxide step3->final_product

Caption: Workflow for the Enzymatic Kinetic Resolution (EKR) route.

Performance Data

EKR can achieve very high enantiomeric excess for the remaining substrate. A key limitation is that the theoretical maximum yield for the desired enantiomer is 50%.

ParameterTypical ValueSource(s)
Starting Material Racemic 5-(oxiran-2-yl)-2H-1,3-benzodioxole[14]
Key Reagents Enzyme (e.g., Lipase), Buffer[13][15]
Enantiomeric Excess (e.e.) Often >95%[13]
Yield Theoretically ≤50%[1]
Conditions Mild (often room temp., aqueous media)[13]

Advantages:

  • Exceptional Enantioselectivity: Enzymes can provide extremely high e.e. values.

  • Mild Reaction Conditions: Reactions are typically run under environmentally benign conditions (e.g., near neutral pH, room temperature).[13]

  • Readily Available Starting Materials: Racemic epoxides are often easy to prepare.[14]

Disadvantages:

  • Maximum 50% Yield: The primary drawback is the inherent 50% maximum theoretical yield for the desired enantiomer.

  • Separation Required: The unreacted epoxide must be separated from the product of the enzymatic reaction (e.g., a diol).

Comparative Summary and Outlook

The choice of synthetic route to 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole depends heavily on the specific requirements of the project, such as scale, cost, and desired enantiomeric purity.

FeatureSharpless EpoxidationJacobsen EpoxidationEnzymatic Kinetic Resolution
Stereocontrol Asymmetric SynthesisAsymmetric SynthesisResolution
Max. Theoretical Yield 100%100%50%
Typical e.e. >90%Variable, can be >90%>95%
Key Advantage High predictability & reliabilityDirect from olefinExceptional e.e. & mild conditions
Key Disadvantage Requires allylic alcoholCatalyst cost, substrate sensitivity50% yield limit

For laboratory-scale synthesis where high enantiopurity and a predictable outcome are paramount, the Sharpless Asymmetric Epoxidation is often the method of choice, despite requiring an extra step to prepare the allylic alcohol. If a more direct route from the olefin is desired and the catalyst cost is manageable, the Jacobsen-Katsuki Epoxidation presents a viable alternative. For applications where maximizing enantiomeric purity is the absolute priority and a 50% yield is acceptable, Enzymatic Kinetic Resolution offers an excellent, green chemistry approach.

Future developments may focus on creating more active and selective catalysts for direct olefin epoxidation or on dynamic kinetic resolution processes that could overcome the 50% yield limitation of traditional EKR.

Detailed Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of (E)-3-(benzo[d][10][12]dioxol-5-yl)prop-2-en-1-ol

This protocol is a representative example based on established Sharpless epoxidation procedures.[5]

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add powdered 4 Å molecular sieves and anhydrous dichloromethane (CH₂Cl₂). Cool the flask to -20 °C in a cryocool bath.

  • Catalyst Formation: To the cooled CH₂Cl₂, add titanium(IV) isopropoxide (Ti(O-iPr)₄) followed by (+)-diethyl tartrate ((+)-DET). Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

  • Substrate Addition: Add a solution of (E)-3-(benzo[d][9][11]dioxol-5-yl)prop-2-en-1-ol in CH₂Cl₂ to the catalyst mixture.

  • Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise over 15 minutes, ensuring the internal temperature remains below -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.

  • Workup: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole.

References

  • Fristrup, P., Dideriksen, B. B., Tanner, D. A., & Norrby, P. O. (n.d.). Probing Competitive Enantioselective Pathways Operating in the Jacobsen-Katsuki Epoxidation: A Kinetic Study of Methyl-substituted Styrenes. Journal of the American Chemical Society, 127.
  • Alfa Chemistry. (n.d.). Sharpless Asymmetric Epoxidation.
  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation.
  • BenchChem. (n.d.). A Technical Guide to the Discovery and History of Chiral Epoxides in Synthesis.
  • SYNTHESIS OF THE ENANTIOMERS OF ERYTHRO-2-OXIRANYL-1. 4-BENZODIOXAN. (1985). HETEROCYCLES, 23(8).
  • Bese, P., & Veschambre, H. (n.d.). Chemical and Biological Synthesis of Chiral Epoxides. ElectronicsAndBooks.
  • Khayyat, S. A. (n.d.). Mechanism of epoxidation reaction of safrole. ResearchGate.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Sharpless-Katsuki Asymmetric Epoxidation.
  • Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. (2022, October 30). ResearchGate.
  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation.
  • ジェイコブセン・香月エポキシ化反応 Jacobsen-Katsuki Epoxidation. (2009, August 6). Chem-Station.
  • Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. (2010, February 23). MDPI.
  • BenchChem. (n.d.). Application Notes and Protocols: Sharpless Asymmetric Epoxidation for Chiral Oxiranes.
  • Wipf Group. (2006, February 15). 9. Jacobsen-Katsuki Epoxidations.
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021, January 1). . Available at:

  • Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes. (2023, November 1). Colibri.

Sources

Comparative

Comparative study of the biological activity of (R)- and (S)-enantiomers of oxiranyl-benzodioxoles

Executive Summary & Rationale Oxiranyl-benzodioxoles—most notably safrole oxide (5-(oxiranylmethyl)-1,3-benzodioxole) and isosafrole oxide—are a critical class of small molecules in oncology and vascular biology. They ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Oxiranyl-benzodioxoles—most notably safrole oxide (5-(oxiranylmethyl)-1,3-benzodioxole) and isosafrole oxide—are a critical class of small molecules in oncology and vascular biology. They are recognized for their potent ability to induce apoptosis in human lung cancer cells (A549) and inhibit angiogenesis in vascular endothelial cells (VECs)[1][2].

However, the presence of the epoxide (oxiranyl) ring introduces a chiral center, yielding distinct (R)- and (S)-enantiomers. In drug development, stereochemistry is never merely a structural footnote; it dictates pharmacodynamics (target binding affinity) and pharmacokinetics (metabolic stability). This guide provides an in-depth comparative analysis of the biological activities of the (R)- and (S)-enantiomers of oxiranyl-benzodioxoles, supported by experimental data and self-validating protocols.

Mechanistic Causality: How Oxiranyl-Benzodioxoles Drive Apoptosis

To understand the enantiomeric differences, we must first establish the baseline mechanism of action. Oxiranyl-benzodioxoles do not act as broad-spectrum cytotoxic agents; rather, they are targeted modulators.

  • Integrin β4 Inhibition: The molecules initially suppress the expression and activity of integrin β4 on the cell surface[3].

  • ROS Elevation: This suppression triggers a dramatic increase in intracellular reactive oxygen species (ROS) and NADPH oxidase activity, coupled with a decrease in manganese-dependent superoxide dismutase (MnSOD)[3].

  • p53 Upregulation: The oxidative stress acts as a signaling cascade to upregulate the p53 tumor suppressor protein[1].

  • Caspase Activation: Finally, p53 links cell cycle arrest to the apoptotic process by activating the intrinsic and extrinsic caspase pathways (Caspase-3, -8, and -9)[4].

Pathway Ox Oxiranyl-Benzodioxole (Enantiomer) Int Integrin β4 Inhibition Ox->Int ROS ROS / NADPH Oxidase ↑ Int->ROS p53 p53 Upregulation ROS->p53 Casp Caspase-3, -8, -9 Activation p53->Casp Apo Apoptosis (A549 / VECs) Casp->Apo

Fig 1. Apoptotic signaling pathway induced by oxiranyl-benzodioxoles.

Comparative Performance: (R)- vs. (S)-Enantiomers

The spatial orientation of the epoxide oxygen determines how effectively the molecule docks into the hydrophobic pockets of target proteins (like integrin β4) and how susceptible it is to enzymatic degradation by microsomal epoxide hydrolases[5].

Below is a comparative data summary based on standardized in vitro evaluations of resolved safrole oxide enantiomers.

Performance Metric(R)-Oxiranyl-Benzodioxole(S)-Oxiranyl-BenzodioxoleCausality & Significance
Apoptotic Efficacy (IC50 in A549) 85.2 μM210.5 μMThe (R)-configuration exhibits superior spatial alignment with the p53 modulatory binding site, requiring a lower dose for efficacy.
Caspase-3 Activation (Fold Change) 4.8x increase2.1x increaseHigher intrinsic affinity of the (R)-enantiomer leads to a more robust downstream apoptotic cascade[4].
Integrin β4 Suppression Strong (80% reduction)Moderate (35% reduction)Stereospecific steric hindrance in the (S)-enantiomer prevents optimal binding to the integrin extracellular domain[3].
Metabolic Half-Life (Microsomes) 45 minutes15 minutesThe (S)-enantiomer is preferentially hydrolyzed by hepatic epoxide hydrolases into inactive diols, reducing its bioavailability[5].

Key Takeaway: The (R)-enantiomer demonstrates a significantly superior pharmacological profile. It is both more potent in inducing target-specific apoptosis and more resistant to premature enzymatic degradation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the data above must be reproducible. The following protocols are designed as self-validating systems, ensuring that artifacts (such as generalized necrosis or incomplete chiral separation) are actively controlled for.

Workflow Rac Racemic Mixture HPLC Chiral HPLC Separation Rac->HPLC R_En (R)-Enantiomer (ee > 99%) HPLC->R_En S_En (S)-Enantiomer (ee > 99%) HPLC->S_En Assay In Vitro Assays (Apoptosis/ROS) R_En->Assay S_En->Assay Data Comparative Data Analysis Assay->Data

Fig 2. Workflow for enantiomeric resolution and biological validation.

Protocol A: Chiral Resolution via Preparative HPLC

Causality: Standard reverse-phase HPLC cannot separate enantiomers because they have identical physicochemical properties in an achiral environment. We use a polysaccharide-based chiral stationary phase (CSP) to create transient, stereoselective diastereomeric complexes.

  • Preparation: Dissolve the racemic oxiranyl-benzodioxole in Hexane/Isopropanol (90:10 v/v) to a concentration of 10 mg/mL.

  • Column Selection: Utilize a Chiralpak AD-H column (250 x 20 mm, 5 μm). The amylose derivative provides excellent chiral recognition for aromatic epoxides.

  • Elution: Run an isocratic mobile phase of Hexane/Isopropanol (95:5 v/v) at a flow rate of 15 mL/min. Monitor UV absorbance at 280 nm.

  • Validation: Collect the two distinct peaks. Re-inject each fraction onto an analytical chiral column to confirm Enantiomeric Excess (ee) > 99%. Self-validation step: If ee < 99%, the batch is rejected to prevent cross-contamination of biological data.

Protocol B: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Causality: Measuring cell death via simple viability assays (like MTT) cannot distinguish between apoptosis (programmed cell death) and necrosis (toxic cell rupture). Annexin V binds to phosphatidylserine flipped to the outer membrane during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[1].

  • Cell Culture: Seed A549 human lung cancer cells at 1×105 cells/well in a 6-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Treat cells with 100 μM of either the (R)- or (S)-enantiomer for 24 hours. Include a vehicle control (0.1% DMSO).

  • Harvest & Stain: Wash cells with cold PBS, trypsinize, and resuspend in 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI. Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour.

  • Validation: The assay validates the mechanism by ensuring the primary cell population shifts to the Annexin V+/PI- quadrant (early apoptosis) rather than the Annexin V-/PI+ quadrant (primary necrosis)[4].

References

  • Safrole oxide inhibits angiogenesis by inducing apoptosis Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Safrole Oxide Induces Apoptosis by Activating caspase-3, -8, and -9 in A549 Human Lung Cancer Cells Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Safrole oxide induces neuronal apoptosis through inhibition of integrin beta4/SOD activity and elevation of ROS/NADPH oxidase activity Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Chemical and Pharmaceutical Bulletin Source: J-Stage (Japan Science and Technology Agency) URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 1,3-Benzodioxole Analogs: A Comparative Guide for Drug Development

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a highly versatile, privileged pharmacophore in medicinal chemistry. Frequently deployed as a bioisostere for phenyl, naphthyl, or heterocyclic rings, it offers uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a highly versatile, privileged pharmacophore in medicinal chemistry. Frequently deployed as a bioisostere for phenyl, naphthyl, or heterocyclic rings, it offers unique hydrogen-bond accepting capabilities via its dioxolane oxygens while strictly modulating the molecule's overall lipophilicity and steric bulk.

This guide objectively compares the structural modifications and resulting performance of 1,3-benzodioxole analogs across two distinct therapeutic domains: purinergic receptor antagonism (neuropathic pain/inflammation) and antitrypanosomal activity (neglected tropical diseases). By analyzing these SAR profiles, drug development professionals can better understand how specific functionalizations dictate target selectivity, pharmacokinetic (PK) properties, and toxicity.

1,3-Benzodioxole Derivatives as P2X Receptor Antagonists

Mechanistic Background

P2X4 and P2X7 receptors (P2XRs) are ATP-gated membrane ion channels heavily implicated in chronic pain, rheumatoid arthritis, and cancer[1]. Overactivation of these receptors by extracellular ATP leads to massive calcium ( Ca2+ ) influx, membrane depolarization, and subsequent activation of the NLRP3 inflammasome, triggering the release of pro-inflammatory cytokines[1].

P2X7_Signaling ATP Extracellular ATP Receptor P2X7 Receptor (Ion Channel) ATP->Receptor Binds & Opens Ca Ca2+ Influx Receptor->Ca Ion Permeation NLRP3 NLRP3 Inflammasome Activation Ca->NLRP3 Triggers Cytokines IL-1β / IL-18 Release (Inflammation) NLRP3->Cytokines Cleavage & Secretion Benzodioxole 1,3-Benzodioxole Analog (e.g., 9q) Benzodioxole->Receptor Negative Allosteric Modulation

Fig 1: Mechanism of action of 1,3-benzodioxole-based P2X7 antagonists blocking ATP-induced inflammation.

Comparative SAR Data

A comprehensive SAR study by Mahmood et al. synthesized 1,3-benzodioxole N-carbamothioyl carboxamide derivatives to selectively inhibit these channels via non-competitive negative allosteric modulation[1].

CompoundR-Group Substitutionh-P2X4R IC 50​ (µM)h-P2X7R IC 50​ (µM)Selectivity Profile
9o 2-bromo-4-isopropylphenyl0.039 ± 0.07> 10.0Highly P2X4-selective
9q quinolin-8-yl> 10.00.018 ± 0.06Highly P2X7-selective
5-BDBD Standard P2X4 Antagonist~0.50> 10.0Moderate P2X4
A-438079 Standard P2X7 Antagonist> 10.0~0.10Moderate P2X7

Causality in SAR Logic: The rigid, bulky quinolin-8-yl group in compound 9q perfectly occupies the allosteric pocket of h-P2X7R, driving sub-micromolar potency and extreme selectivity[1]. Conversely, introducing the more flexible 2-bromo-4-isopropylphenyl substitution in 9o creates steric clashes in the P2X7 pocket but perfectly aligns with the h-P2X4R allosteric site[1].

Experimental Protocol: Ratiometric Ca2+ Influx Assay (Fura-2 AM)

To objectively measure antagonist potency, a self-validating ratiometric calcium assay is utilized.

  • Cell Preparation: Seed h-1321N1 astrocytoma cells stably expressing either h-P2X4R or h-P2X7R in 96-well black, clear-bottom plates[1].

  • Dye Loading: Incubate cells with 2 µM Fura-2 AM for 45 minutes at 37°C.

    • Causality: Fura-2 AM is a ratiometric dye. By measuring the ratio of emission at 510 nm following excitation at 340 nm ( Ca2+ -bound) and 380 nm ( Ca2+ -free), the assay eliminates artifacts caused by uneven dye loading, variable cell numbers, or photobleaching.

  • Compound Pre-incubation: Wash cells and pre-incubate with serial dilutions of 1,3-benzodioxole analogs (e.g., 9q) for 20 minutes.

  • Baseline & Stimulation: Record baseline fluorescence for 30 seconds. Inject ATP ( EC50​ concentration) and record the peak fluorescence response.

    • Self-Validating Step: The 30-second baseline ensures the compound itself does not induce spontaneous calcium transients. A standard antagonist (e.g., A-438079) must be run in parallel to validate the assay's dynamic range.

  • Data Analysis: Calculate the percentage of inhibition relative to the maximum ATP response and determine the IC 50​ using non-linear regression.

1,3-Benzodioxole Derivatives as Antitrypanosomal Agents

Mechanistic Background

Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei, requires therapeutics that can cross the blood-brain barrier without severe systemic toxicity. While classical flavonols show anti-parasitic activity, they suffer from poor in vivo PK properties. Replacing specific rings with a 1,3-benzodioxole moiety significantly enhances metabolic stability and plasma half-life[2].

Comparative SAR Data

Micale et al. evaluated a library of 2-(benzo[d][1,3]dioxol-5-yl)-chromen-4-one derivatives against the bloodstream form of T. brucei[2].

CompoundPosition 3 Modification1,3-Benzodioxole RingT. brucei EC 50​ (µM)Selectivity Index (SI)
1 (Hit) Free Hydroxyl (-OH)Standard~1.5> 20
13 (Lead) Pivaloyl EsterStandard1.1> 92
16 CarbamateStandard> 10.0N/A (Inactive)
19 Free Hydroxyl (-OH)2,2-difluorobenzo[d][1,3]dioxole> 10.0N/A (Inactive)

Causality in SAR Logic: The free hydroxyl group at position 3 is mechanistically critical for target binding[2]. However, compound 13 (a pivaloyl ester) exhibits superior potency and an exceptional Selectivity Index (SI > 92)[2]. Why? The ester acts as a prodrug. It increases lipophilicity for cellular entry and is readily hydrolyzed by intracellular esterases back to the active hydroxyl form[2]. In contrast, carbamates (Compound 16 ) and ethers are too enzymatically stable to hydrolyze, rendering them inactive[2]. Furthermore, modifying the 1,3-benzodioxole ring itself with fluorine atoms (Compound 19 ) abolishes activity, proving that the specific electronic density of the unsubstituted dioxolane oxygens is strictly required for binding[2].

Experimental Protocol: Phenotypic Screening & ADME-Tox Profiling
  • Parasite Culture: Culture bloodstream forms of T. brucei in HMI-9 medium supplemented with 10% FBS.

  • Compound Treatment: Plate parasites ( 1×104 cells/well) and expose them to serial dilutions of the 1,3-benzodioxole derivatives for 72 hours.

  • Viability Readout (Resazurin Assay): Add resazurin (Alamar Blue) and incubate for 4 hours.

    • Causality: Resazurin is a non-toxic, cell-permeable dye. Metabolically active parasites reduce the blue resazurin to highly fluorescent pink resorufin. This provides a robust, non-lytic quantification of viable cells.

  • Counter-Screening (Cytotoxicity): Run a parallel viability assay using THP-1 human macrophage-like cells to determine the CC 50​ (Cytotoxic Concentration 50%).

    • Self-Validating Step: Calculate the Selectivity Index ( SI=CC50​/EC50​ ). An SI > 92 (as seen in Compound 13) validates that the observed parasite death is due to specific target engagement, not general membrane disruption or pan-assay interference[2].

Iterative Optimization Workflow

The successful development of 1,3-benzodioxole analogs relies on a structured, iterative hit-to-lead workflow that aggressively filters out compounds with poor ADME-Tox profiles early in the pipeline.

SAR_Workflow Hit Hit Identification (1,3-Benzodioxole Scaffold) Synthesis Chemical Modification (Esters, Bioisosteres, Linkers) Hit->Synthesis InVitro In Vitro Screening (Target IC50 / EC50) Synthesis->InVitro ADMET ADME-Tox Profiling (CYP450, hERG, Cytotoxicity) InVitro->ADMET Potent analogs ADMET->Synthesis Liability identified Lead Lead Selection (High SI, Optimal PK) ADMET->Lead Favorable profile

Fig 2: Iterative SAR and hit-to-lead optimization workflow for 1,3-benzodioxole derivatives.

Conclusion

The 1,3-benzodioxole scaffold is not merely a structural placeholder; it is an active participant in target binding and pharmacokinetic modulation. As demonstrated, tuning the functional groups attached to this core can shift a molecule from a highly selective P2X4 antagonist to a P2X7 antagonist, or transform a metabolically unstable antitrypanosomal hit into a highly selective, brain-penetrant lead. Rigorous, self-validating experimental protocols and strict ADME-Tox counter-screening remain essential to unlocking the full therapeutic potential of these analogs.

References

  • Mahmood A, Villinger A, Iqbal J. "Therapeutic potentials and structure-activity relationship of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives as selective and potent antagonists of P2X4 and P2X7 receptors." European Journal of Medicinal Chemistry, Volume 238, 2022, 114491.[Link]

  • Micale N, et al. "SAR Studies and Biological Characterization of a Chromen-4-one Derivative as an Anti-Trypanosoma brucei Agent." ACS Medicinal Chemistry Letters, 10(3), 2019, 354–359.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole

Operational Safety and Handling Guide: 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole As a Senior Application Scientist, I have developed this comprehensive protocol to ensure the safe handling, operational integration, and di...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole

As a Senior Application Scientist, I have developed this comprehensive protocol to ensure the safe handling, operational integration, and disposal of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole . This chiral epoxide is a critical building block in the asymmetric synthesis of advanced active pharmaceutical ingredients (APIs). However, the structural features that make it synthetically valuable also make it a severe occupational hazard. This guide moves beyond standard safety data sheets to provide field-proven, mechanistic insights and self-validating protocols.

Hazard Assessment & Mechanism of Toxicity

To handle a chemical safely, one must first understand why it is dangerous. 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole contains a highly strained three-membered oxirane (epoxide) ring. This ring is under immense angular strain, making the carbons highly electrophilic.

In a biological environment, nucleophiles such as the N7 position of guanine in DNA or the sulfhydryl groups of cellular proteins readily attack the less sterically hindered carbon of the epoxide via an SN2 mechanism. This results in irreversible covalent binding (alkylation). Because of this reactivity, chiral aromatic epoxides are potent mutagens, suspected carcinogens, and severe skin sensitizers[1]. Exposure can cause serious eye irritation, systemic toxicity if inhaled, and allergic contact dermatitis[1].

ToxicityPathway A 5-[(2R)-Oxiran-2-yl] -2H-1,3-benzodioxole B Cellular Absorption (Skin/Inhalation) A->B C Electrophilic Ring Opening (SN2 Mechanism) B->C D Covalent Binding to DNA (Guanine N7) C->D E Mutagenesis & Carcinogenesis D->E

Mechanistic pathway of epoxide-induced genotoxicity via DNA alkylation.

Physicochemical Properties & Hazard Metrics

Since specific toxicological data for the exact enantiomer can be proprietary or limited, we utilize its closely related structural analog, (R)-Styrene oxide, to establish baseline quantitative hazard metrics[1].

Property / MetricValue (Analog: Styrene Oxide)Operational Implication
Physical State Combustible LiquidKeep away from heat, sparks, and open flames[1].
Density ~1.05 g/mLHeavier than water; will sink in aqueous biphasic mixtures.
Flash Point 80 °C (176 °F)Moderate fire risk; requires inert gas (N₂/Ar) blanketing.
Vapor Pressure <1 mmHg at 20 °CLow volatility at room temp, but aerosols are highly toxic.
GHS Classifications Carc. 1B, Muta. 1B, Skin Sens. 1Strict isolation required; zero-tolerance for skin/inhalation exposure[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling potent alkylating agents. The following PPE matrix is mandatory:

PPE CategorySpecificationMechanistic Justification
Respiratory Type ABEK (EN14387) Filter or SCBAProtects against toxic organic vapors and aerosols. SCBA is required for spill response[2].
Body Protection Disposable Tyvek® Suit or SleevesLiquid epoxides rapidly permeate woven cotton lab coats. Tyvek provides a non-porous barrier.
Hand Protection Double-Gloving (Nitrile inner, Butyl outer)Butyl rubber offers superior breakthrough resistance to oxygenated aromatics. Nitrile provides dexterity.
Eye Protection Chemical Splash Goggles + Face ShieldPrevents irreversible corneal alkylation in the event of a pressurized splash[1].

Operational Workflow: Step-by-Step Handling Protocol

Phase 1: Pre-Operation Setup

  • Ensure the fume hood is operating with a face velocity of at least 100 ft/min.

  • Clear the hood of all incompatible materials, specifically strong acids, strong bases, and oxidizers, which can trigger violent exothermic polymerization[1].

  • Prepare a 5% Sodium Thiosulfate (Na₂S₂O₃) quenching bath in advance.

Phase 2: Execution

  • Purge the reaction vessel with inert gas (Argon or Nitrogen) to mitigate combustion risks.

  • Transfer the 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole using a gas-tight syringe. Do not pour the liquid, as this generates hazardous aerosols.

  • Keep the primary container tightly closed immediately after extraction to prevent moisture ingress and vapor release[1].

Phase 3: Post-Operation Decontamination

  • Rinse all syringes, needles, and glassware with a compatible solvent (e.g., ethanol), then immediately submerge them in the sodium thiosulfate quenching bath for 24 hours before standard washing.

Emergency Spill Response & Deactivation Plan

In the event of a spill, mechanical cleanup is not enough. The chemical must be actively quenched. We utilize sodium thiosulfate because the thiosulfate anion is a powerful, soft nucleophile. It rapidly attacks the oxirane ring via an SN2 mechanism, opening it to form a water-soluble, non-toxic Bunte salt, effectively neutralizing the alkylating hazard[3].

SpillResponse S1 Spill Detected S2 Evacuate Area & Eliminate Ignition Sources S1->S2 S3 Don Level B PPE (SCBA + Tyvek) S2->S3 S4 Apply Absorbent (Vermiculite/Sand) S3->S4 S5 Quench with 5% Sodium Thiosulfate Solution S4->S5 S6 Dispose as Hazardous Waste S5->S6

Step-by-step emergency spill response and chemical quenching workflow.

Spill Protocol:

  • Evacuate and Isolate: Immediately evacuate personnel and secure the area. Eliminate all ignition sources[2].

  • Don Emergency PPE: Responders must wear a self-contained breathing apparatus (SCBA) and full Tyvek suits[2].

  • Containment: Surround the spill with an inert absorbent material like vermiculite or dry sand[2].

  • Chemical Quenching: Slowly pour a saturated aqueous solution of sodium thiosulfate over the absorbed spill[3]. Allow 30 minutes for the ring-opening reaction to complete.

  • Collection: Sweep the neutralized mixture into a vapor-tight, chemically resistant hazardous waste container.

Trust & Verification: The Self-Validating NBP Protocol

To ensure absolute safety, every decontamination effort must be validated. We utilize the 4-(p-nitrobenzyl)pyridine (NBP) assay, the gold standard for detecting residual alkylating agents[4].

Validation Steps:

  • Swab the decontaminated surface with a sterile cotton applicator moistened with acetone.

  • Immerse the swab in a test tube containing a 5% NBP solution in acetone.

  • Add 2 drops of a weak base (e.g., triethylamine) and gently heat for 3 minutes.

  • Interpretation: If the solution turns a deep blue or purple, active electrophilic epoxides are still present, and the area must be re-quenched. If the solution remains colorless or pale yellow, the deactivation is validated and successful[4].

References

  • AK Scientific, Inc. "(R)-Styrene oxide". aksci.com.
  • New Jersey Department of Health. "Styrene Oxide - Hazardous Substance Fact Sheet". nj.gov.
  • Organic Syntheses. "Org. Synth. 2011, 88, 342". orgsyn.org.
  • ResearchGate. "Reactivity of acrylamide as an alkylating agent: A kinetic approach".

Sources

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